4-(5-Bromopyrimidin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBOCXKAGPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408748 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-22-0 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84539-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(5-Bromopyrimidin-2-yl)morpholine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental insights.
Chemical Identity and Physical Properties
This compound is a substituted pyrimidine derivative incorporating a morpholine moiety. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 84539-22-0 |
| Molecular Formula | C₈H₁₀BrN₃O |
| Molecular Weight | 244.09 g/mol |
| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)Br |
| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N |
The macroscopic and physical properties of this compound are summarized in the following table, providing essential information for its handling, storage, and application in experimental settings.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder. | [1][2] |
| Melting Point | 86-93 °C | [1] |
| Purity | ≥96.0% (GC) | [1] |
| Storage Temperature | Room Temperature | [3] |
Spectroscopic Data
For reference, the expected spectral characteristics can be inferred from the known spectra of its constituent parts, the 5-bromopyrimidine and morpholine rings.
Synthesis and Purification
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be conceptualized based on nucleophilic aromatic substitution reactions, a common method for the synthesis of related compounds.
Conceptual Synthetic Workflow
The synthesis would likely involve the reaction of a dihalopyrimidine with morpholine. A possible starting material is 2,5-dibromopyrimidine. The greater reactivity of the bromine atom at the 2-position of the pyrimidine ring towards nucleophilic substitution would facilitate the selective introduction of the morpholine moiety.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,5-dibromopyrimidine in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), an equimolar amount or a slight excess of morpholine is added.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to scavenge the hydrobromic acid byproduct.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reactivity and Stability
Detailed studies on the specific reactivity and stability of this compound are not extensively documented. However, based on its chemical structure, the following reactivity and stability profile can be anticipated:
-
Stability: The compound is expected to be stable under standard laboratory conditions, stored at room temperature away from strong oxidizing agents.[3]
-
Reactivity: The bromine atom on the pyrimidine ring can potentially undergo further nucleophilic substitution or be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce a wide range of substituents. The morpholine nitrogen provides a basic site and can be protonated in the presence of strong acids.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The pyrimidine ring is also a common scaffold in medicinal chemistry, notably in kinase inhibitors.
The presence of both the morpholine and 5-bromopyrimidine moieties suggests that this compound could be a valuable building block for the synthesis of novel drug candidates. Further research is warranted to explore its potential pharmacological effects.
Potential Research Workflow for Biological Evaluation
For researchers interested in investigating the biological properties of this compound, a typical workflow would involve a series of in vitro and in vivo studies.
Caption: A potential workflow for the biological evaluation of this compound.
Safety Information
Based on available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 432700050 [thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)morpholine (CAS: 84539-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(5-Bromopyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a morpholine moiety. This molecule has garnered significant interest within the medicinal chemistry landscape due to its structural resemblance to known kinase inhibitors. The presence of the morpholine group often enhances the pharmacokinetic properties of drug candidates, while the bromopyrimidine core serves as a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound, with a particular focus on its likely role as an inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 84539-22-0 | [2] |
| Molecular Formula | C8H10BrN3O | [1][2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Melting Point | 86°C to 93°C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CN=C(N=C1)N1CCOCC1 | [1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
2-chloro-5-bromopyrimidine
-
Morpholine
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (CH3CN) or a similar polar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.
Spectral Characterization Data
The following table summarizes the expected spectral data for this compound, based on the analysis of similar compounds.[3]
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring and the morpholine ring. The pyrimidine protons would appear as singlets or doublets in the aromatic region, while the morpholine protons would appear as two distinct triplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and morpholine rings. The chemical shifts would be indicative of their electronic environments. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (244.09 g/mol ), along with a characteristic isotopic pattern due to the presence of a bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-O-C functional groups present in the molecule.[1] |
Biological Activity and Drug Development Potential
The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacological profile of drug candidates.[4] The pyrimidine core is also a common feature in many biologically active compounds, including numerous kinase inhibitors.
Anticancer Potential and the PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[3] Numerous inhibitors of this pathway incorporate a morpholine ring, which has been shown to be a key pharmacophoric element for binding to the kinase domain of PI3K and/or mTOR.[3]
Given the structural features of this compound, it is highly probable that this compound acts as an inhibitor of the PI3K/mTOR pathway. The morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase domain, a common interaction for this class of inhibitors.[6]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
To evaluate the cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)[3]
-
RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization buffer is then added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualization of a Putative Mechanism of Action
Based on the extensive literature on morpholine-containing pyrimidine derivatives as anticancer agents, a likely mechanism of action for this compound is the inhibition of the PI3K/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed inhibition of the PI3K/mTOR signaling pathway by this compound.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery, particularly in the field of oncology. Its chemical structure strongly suggests potential as a kinase inhibitor, with the PI3K/mTOR pathway being a highly probable target. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds. Further investigation into the precise biological activity and mechanism of action of this compound is warranted and could lead to the development of novel therapeutic agents.
References
- 1. 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(5-BROMOPYRIDIN-2-YL)MORPHOLINE | 200064-11-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
"4-(5-Bromopyrimidin-2-yl)morpholine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-(5-Bromopyrimidin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN₃O |
| Molecular Weight | 244.09 g/mol |
| Synonyms | 5-Bromo-2-(morpholin-4-yl)pyrimidine |
| CAS Number | 84539-22-0 |
| Appearance | Faint yellow crystalline needles |
| Purity | 98% |
| InChI | InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
| InChIKey | CEXBOCXKAGPRHD-UHFFFAOYSA-N |
| SMILES | Brc1cnc(N2CCOCC2)nc1 |
Structural and Property Relationship
The following diagram illustrates the direct relationship between the chemical name and its key molecular identifiers.
Caption: Relationship between compound name and its molecular properties.
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound are proprietary to various research entities, general methodologies applicable to similar compounds are outlined below. These are intended as a guide for researchers to develop specific protocols.
General Synthesis Approach: Nucleophilic Aromatic Substitution
A common synthetic route for compounds of this class involves the nucleophilic aromatic substitution of a dihalogenated pyrimidine with morpholine.
Materials:
-
2,5-Dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine)
-
Morpholine
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
An appropriate solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a solution of the dihalogenated pyrimidine in the chosen solvent, add the base.
-
Slowly add a stoichiometric equivalent of morpholine to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by filtering the solid byproducts and removing the solvent under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired this compound.
Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for determining the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons, ensuring they are consistent with the structure of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its pyrimidine and morpholine moieties, which are common scaffolds in biologically active compounds. This document details a probable synthetic route, based on established chemical principles, and outlines the expected analytical data for its characterization.
Compound Identification
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(Morpholin-4-yl)-5-bromopyrimidine, 5-Bromo-2-morpholinopyrimidine |
| CAS Number | 84539-22-0[1] |
| Molecular Formula | C₈H₁₀BrN₃O[1] |
| Molecular Weight | 244.09 g/mol [1] |
| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)Br |
| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N |
Synthesis Methodology
The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, morpholine.
The proposed synthetic pathway is illustrated below. The reaction would involve the treatment of a dihalogenated pyrimidine, such as 5-bromo-2-chloropyrimidine, with morpholine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring, which is activated by the two ring nitrogens, allows for a selective substitution.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), is added morpholine (1.1-1.5 equivalents).
-
Base: A non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), is added to scavenge the hydrogen chloride generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically ranging from 80 °C to reflux, for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the inorganic salt byproduct) is present, it is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and physical methods. The expected characterization data are summarized in Table 2.
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | 86-93 °C |
| ¹H NMR | Signals corresponding to the pyrimidine and morpholine protons. The pyrimidine protons are expected to appear as singlets in the aromatic region, while the morpholine protons will be visible as two triplets in the aliphatic region. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and morpholine rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
| Purity (by GC or HPLC) | ≥ 96% |
Predicted Spectroscopic Data
Based on the analysis of structurally related compounds, the following are the predicted NMR and mass spectrometry data for this compound.
-
¹H NMR (predicted):
-
δ (ppm) ~8.4 (s, 2H, pyrimidine-H)
-
δ (ppm) ~3.8 (t, 4H, morpholine-H)
-
δ (ppm) ~3.7 (t, 4H, morpholine-H)
-
-
¹³C NMR (predicted):
-
δ (ppm) ~161 (pyrimidine-C)
-
δ (ppm) ~159 (pyrimidine-C)
-
δ (ppm) ~107 (pyrimidine-C)
-
δ (ppm) ~66 (morpholine-C)
-
δ (ppm) ~45 (morpholine-C)
-
-
Mass Spectrometry (EI or ESI):
-
m/z: [M]+ and [M+2]+ peaks of approximately equal intensity around 244 and 246, characteristic of a monobrominated compound.
-
Logical Relationships in Characterization
The process of confirming the structure of the synthesized compound follows a logical workflow, where each analytical technique provides a piece of evidence that contributes to the final confirmation.
Caption: Logical workflow for the characterization of this compound.
This guide provides a foundational understanding of the synthesis and characterization of this compound for professionals in the field of drug discovery and development. The provided methodologies and expected data serve as a valuable resource for the practical preparation and verification of this compound.
References
Spectroscopic and Synthetic Profile of 4-(5-Bromopyrimidin-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly structured data to facilitate further investigation and application of this compound.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Note: Specific ¹H NMR data for this compound is not currently available in the searched literature. General chemical shifts for morpholine protons typically appear at approximately 3.7-3.9 ppm (protons adjacent to oxygen) and 2.8-3.0 ppm (protons adjacent to nitrogen). The pyrimidine protons would be expected in the aromatic region, with their shifts influenced by the bromine and morpholine substituents.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=N (pyrimidine) |
| Data not available | C-Br (pyrimidine) |
| Data not available | C-H (pyrimidine) |
| Data not available | CH₂ (morpholine, adjacent to O) |
| Data not available | CH₂ (morpholine, adjacent to N) |
Note: Specific ¹³C NMR data for this compound is not currently available in the searched literature. Expected chemical shifts for the morpholine carbons are around 66-68 ppm (C-O) and 44-46 ppm (C-N). The pyrimidine carbon shifts will be in the aromatic region and influenced by the substituents.
Table 3: Mass Spectrometry Data
| m/z | Ion Type |
| Data not available | [M+H]⁺ |
| Data not available | [M]⁺ |
Note: Specific mass spectrometry data for this compound is not currently available in the searched literature. The theoretical exact mass can be calculated based on the molecular formula C₈H₁₀BrN₃O.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | C-H stretching (aromatic) |
| Data not available | C-H stretching (aliphatic) |
| Data not available | C=N stretching (pyrimidine ring) |
| Data not available | C-O-C stretching (morpholine ring) |
| Data not available | C-N stretching |
| Data not available | C-Br stretching |
Note: Specific IR data for this compound is not currently available in the searched literature. Characteristic peaks would be expected for the pyrimidine and morpholine ring vibrations.
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following section details a generalized experimental protocol for its preparation and subsequent spectroscopic analysis.
Synthesis of this compound
The synthesis involves the reaction of a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine, with morpholine. The greater reactivity of the halogen at the 2-position of the pyrimidine ring facilitates selective substitution.
Materials:
-
2,5-Dibromopyrimidine (or 2-chloro-5-bromopyrimidine)
-
Morpholine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 2,5-dibromopyrimidine (1 equivalent) in a suitable solvent, add morpholine (1.1 equivalents) and the base (2 equivalents).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
-
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
The data is collected over a mass range appropriate for the expected molecular weight of the compound.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Mass Spectrometry of 4-(5-Bromopyrimidin-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of the compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation, serving as a valuable resource for researchers, scientists, and professionals in drug development.
Compound Information
This compound is a heterocyclic compound with the molecular formula C₈H₁₀BrN₃O. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices.
| Property | Value |
| Molecular Formula | C₈H₁₀BrN₃O |
| Monoisotopic Mass | 243.0065 u |
| Average Mass | 244.09 g/mol |
| CAS Number | 84539-22-0 |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound by mass spectrometry is presented below. The specific parameters may require optimization based on the instrument used and the analytical goals.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[1][2]
-
Dissolution: Dissolve the sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.[2] The initial concentration is typically around 1 mg/mL.[2]
-
Dilution: For analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.[2]
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system.[2]
-
Blank Samples: It is recommended to run blank solvent injections before and after the sample to assess background noise and prevent carryover.[2]
Instrumentation and Data Acquisition
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are suitable techniques for the analysis of this compound. ESI is a soft ionization technique ideal for producing intact molecular ions, while EI, a harder ionization method, can provide rich fragmentation information.[3][4]
2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50 - 500 |
| Collision Energy (for MS/MS) | 10 - 40 eV (Collision-Induced Dissociation - CID) |
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with EI
For GC-MS analysis, derivatization may be necessary to improve the volatility of the compound. However, direct analysis may also be possible.
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 200 - 250 °C |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40 - 400 |
Predicted Mass Spectrum and Fragmentation
Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, M+ and M+2.[5]
Electrospray Ionization (ESI)
Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 244 and 246. Fragmentation can be induced using tandem mass spectrometry (MS/MS).
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Table 1: Predicted ESI-MS/MS Fragments of this compound
| m/z (Predicted) | Ion Formula | Description |
| 244/246 | [C₈H₁₁BrN₃O]⁺ | Protonated molecular ion |
| 159/161 | [C₄H₃BrN₃]⁺ | Loss of the morpholine ring |
| 86 | [C₄H₉NO]⁺ | Cleavage resulting in the morpholinyl cation |
| 188/190 | [C₈H₉BrN₂]⁺ | Loss of water from the morpholine ring |
| 165 | [C₈H₁₀N₃O]⁺ | Loss of Br radical |
Electron Ionization (EI)
EI is a higher-energy ionization technique that will likely lead to more extensive fragmentation.
Caption: Predicted EI-MS Fragmentation Pathway.
Table 2: Predicted EI-MS Fragments of this compound
| m/z (Predicted) | Ion Formula | Description |
| 243/245 | [C₈H₁₀BrN₃O]⁺˙ | Molecular ion |
| 214/216 | [C₇H₇BrN₂O]⁺˙ | Loss of -CH₂CH₂ from morpholine ring |
| 186/188 | [C₆H₅BrN₂]⁺˙ | Further fragmentation of the pyrimidine ring |
| 158/160 | [C₄H₂BrN₃]⁺˙ | Loss of the morpholine moiety |
| 86 | [C₄H₈NO]⁺ | Morpholinyl cation |
| 56 | [C₃H₄N]⁺ | Fragmentation of the morpholine ring |
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the mass spectrometric analysis of this compound.
Caption: General Workflow for MS Analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The detailed protocols, predicted fragmentation patterns, and structured data presentation are intended to aid researchers in the efficient and accurate characterization of this compound. The provided workflows and diagrams offer a clear visual representation of the experimental and analytical processes involved.
References
- 1. biocompare.com [biocompare.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. savemyexams.com [savemyexams.com]
An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)morpholine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(5-bromopyrimidin-2-yl)morpholine, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, chemical properties, reactivity, and applications in the development of bioactive molecules, with a particular focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.
Core Compound Properties
This compound is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN₃O | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| CAS Number | 84539-22-0 | [1] |
| Appearance | Faint yellow crystalline needles | [2] |
| Melting Point | 91-93 °C | N/A |
| Purity | ≥98% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common method involves the reaction of a dihalogenated pyrimidine with morpholine. A detailed experimental protocol is provided below.
General Synthesis Workflow
The synthesis of this compound involves the reaction of a suitable brominated pyrimidine precursor with morpholine. The workflow is illustrated below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of related pyrimidine-morpholine derivatives[3].
Materials:
-
5-Bromo-2-chloropyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add morpholine (1.1 eq), potassium carbonate (2.0 eq), and triethylamine (1.5 eq).
-
The reaction mixture is refluxed for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Reactivity and Utility as a Heterocyclic Building Block
The bromine atom at the C5 position of the pyrimidine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making it a versatile building block in the synthesis of complex molecules.
Cross-Coupling Reactions
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Key cross-coupling reactions of this compound.
Experimental Protocols for Cross-Coupling Reactions
3.2.1. Suzuki Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water mixture and degas the solution.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
3.2.2. Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides[4].
Materials:
-
This compound
-
Amine (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Pd(OAc)₂ (0.05 eq)
-
BINAP (0.08 eq)
-
Toluene
Procedure:
-
To a degassed mixture of this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene, heat at 110 °C under a nitrogen atmosphere for 8 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
3.2.3. Sonogashira Coupling
This general protocol is for the Sonogashira coupling of aryl halides with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
THF or DMF
Procedure:
-
To a solution of this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in THF or DMF, add triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases. This compound serves as a key intermediate in the synthesis of these inhibitors.
Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers[5][6]. The morpholine group is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond in the kinase hinge region[4][5].
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by 2-morpholinopyrimidine inhibitors.
Anticancer Activity of Pyrimidine-Morpholine Derivatives
A series of novel pyrimidine-morpholine hybrids have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results demonstrate that these compounds can exhibit potent cytotoxic effects.
| Compound | SW480 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2c | 29.30 ± 1.21 | 38.20 ± 2.10 |
| 2e | 21.10 ± 1.13 | 43.10 ± 1.14 |
| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 5-Fluorouracil | 4.90 ± 0.83 | 6.20 ± 0.53 |
| Cisplatin | 16.10 ± 1.10 | 21.70 ± 1.03 |
Data extracted from a study on pyrimidine-morpholine hybrids[3][7].
Spectroscopic Data for a Representative Derivative (Compound 2c): [3]
-
¹H-NMR (500 MHz, CDCl₃) δ (ppm): 7.21–7.24 (m, 2H, Phenyl), 7.02 (t, 2H, J = 8 Hz, Phenyl), 5.38 (s, 1H, H₅-Pyrimidine), 5.07 (s, 2H, CH₂), 3.78 (t, 4H, J = 4 Hz, morpholine), 3.31 (s, 3H, CH₃), 2.90 (t, 4H, J = 4 Hz, morpholine).
-
¹³C-NMR (125 MHz, CDCl₃) δ (ppm): 163.41, 163.13, 160.96, 159.32, 152.78, 132.48, 128.79, 115.83, 115.62, 90.36, 66.12, 51.47, 47.35, 27.97.
-
IR (KBr, cm⁻¹): 2921.41 (CH aromatic), 2854.52 (CH aliphatic), 2227.99 (CN), 1654.52 (C=O), 1448.96 (C-O), 1364.33 (C-N).
-
MS (m/z): 315.1 (M⁺).
Neurokinin Receptor Antagonists
The morpholine moiety is also a key structural feature in antagonists of neurokinin (NK) receptors, which are implicated in pain, inflammation, and emesis[8]. This compound can be utilized as a starting material for the synthesis of novel NK receptor antagonists.
Conclusion
This compound is a valuable and versatile heterocyclic building block for drug discovery and development. Its facile synthesis and reactivity in a range of cross-coupling reactions provide medicinal chemists with a powerful tool for the construction of diverse molecular libraries. The prevalence of the 2-morpholinopyrimidine scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the importance of this building block in modern medicinal chemistry. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. EP0777659B1 - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
Reactivity of the C-Br Bond in 4-(5-Bromopyrimidin-2-yl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the susceptibility of its C-Br bond to participate in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities at the 5-position of the pyrimidine ring, enabling the synthesis of a wide array of novel molecules with potential therapeutic applications.
Introduction to the Reactivity of 5-Bromopyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a key handle for synthetic elaboration. The C-Br bond in 5-bromopyrimidines is activated towards oxidative addition to palladium(0) catalysts, which is the initial step in many cross-coupling reactions. The electron-deficient nature of the pyrimidine ring further facilitates this process. Consequently, this compound readily undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing efficient routes to 5-aryl, 5-amino, and 5-alkynyl pyrimidine derivatives, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of this compound serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The C-Br bond of this compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (6-Aminopyridin-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 85 | 16 | Not specified | [1] |
| 3-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-Dimethoxyethane/Water | 80 | 2.5 | 89 | [2] |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 70-80 | 18-22 | Good | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) are added the corresponding boronic acid or boronic ester (1.1-1.5 eq) and a base, such as K₂CO₃, Na₂CO₃, or K₃PO₄ (2.0-3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added, and the reaction mixture is heated to the specified temperature (typically 80-100 °C) for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-(morpholino)pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-Br bond of this compound can be effectively coupled with a variety of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 2 | [5] |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Not specified | Not specified | 60-88 (for analogous quinolines) | [6] |
| Various aliphatic amines | Pd precatalyst | SPhos or XPhos | NaOtBu or K₃PO₄ | Dioxane or Toluene | 80-120 | 1-24 | Generally good (for analogous aryl halides) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel, this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, SPhos, or Xantphos) (0.02-0.10 eq) are combined. A strong base, typically sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq), and an anhydrous solvent such as toluene or 1,4-dioxane are added. The vessel is sealed and the mixture is thoroughly degassed and backfilled with an inert gas. The reaction is then heated to the required temperature (usually between 80 °C and 120 °C) with stirring for the specified duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 5-amino-2-(morpholino)pyrimidine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules. While a specific example for the direct Sonogashira coupling of this compound was not found in the immediate literature, the reactivity of the C-Br bond is highly amenable to this transformation based on extensive precedent with other 5-bromopyrimidines.
Quantitative Data for Sonogashira Coupling of a Related 5-Bromopyrimidine
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 4 | 92 (for 2-benzyloxy-5-iodopyrimidine) | |
| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 3 | 82 (for 2-benzyloxy-5-iodopyrimidine) | |
| Cyclopropylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 3 | 75 (for 2-benzyloxy-5-iodopyrimidine) |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The mixture is degassed with an inert gas. A palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and a copper(I) co-catalyst, usually copper(I) iodide (CuI) (0.05-0.10 eq), are then added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion as monitored by TLC or LC-MS. The reaction mixture is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 5-alkynyl-2-(morpholino)pyrimidine.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of the Sonogashira Coupling.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The C-Br bond in this compound exhibits excellent reactivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This makes it a highly valuable and versatile building block for the synthesis of diverse libraries of 5-substituted pyrimidine derivatives. The experimental protocols provided herein offer robust starting points for the synthesis of novel compounds with potential applications in drug discovery and development. The ability to readily introduce a wide range of functional groups at the 5-position of the pyrimidine ring allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
References
- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2012124696A1 - Guanidine compound - Google Patents [patents.google.com]
The Role of 4-(5-Bromopyrimidin-2-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules that can effectively and selectively modulate biological pathways are of paramount importance. Among the myriad of heterocyclic scaffolds utilized in drug discovery, the pyrimidine nucleus, particularly when functionalized with a morpholine moiety, has emerged as a privileged structure. This guide focuses on the core chemical entity, 4-(5-Bromopyrimidin-2-yl)morpholine , a key building block and pharmacophore in the development of potent kinase inhibitors. Its unique structural features and synthetic accessibility have positioned it as a cornerstone for the discovery of novel therapeutics, primarily in the realm of oncology. This document provides an in-depth technical overview of its synthesis, its role as a scaffold for kinase inhibitors, and the experimental methodologies used to evaluate its derivatives.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid with the chemical formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position. The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, while the morpholine group often plays a crucial role in establishing key interactions with the target protein, particularly within the ATP-binding pocket of kinases.
Synthesis of this compound
General Experimental Protocol:
A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), is treated with morpholine (1.1-1.5 eq). The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The mixture is heated to reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield this compound as a solid.[1][2]
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3] The morpholine oxygen is known to form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[3]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to their activation. Activated Akt then phosphorylates a plethora of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth.
Quantitative Data on Derivatives
Derivatives of this compound have demonstrated significant inhibitory activity against various PI3K isoforms and mTOR, as well as potent anti-proliferative effects in a range of cancer cell lines. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of Representative Derivatives
| Compound ID | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| Compound A | 31.8 ± 4.1 | - | - | - | - | [4] |
| BKM-120 (Control) | 44.6 ± 3.6 | - | - | - | - | [4] |
| Compound B | 120,000 | - | - | - | - | [5] |
| Compound C | 151,000 | - | - | - | - | [5] |
Note: '-' indicates data not available.
Table 2: Anti-proliferative Activity (IC₅₀) of Representative Derivatives in Cancer Cell Lines
| Compound ID | A2780 (ovarian) (µM) | MCF-7 (breast) (µM) | U87MG (glioblastoma) (µM) | DU145 (prostate) (µM) | SW480 (colon) (µM) | Reference |
| Compound 17e | - | - | - | - | - | [4] |
| Compound 17o | - | - | - | - | - | [4] |
| Compound 17p | - | - | - | - | - | [4] |
| BKM-120 (Control) | - | - | - | - | - | [4] |
| Compound 2g | - | 19.60 ± 1.13 | - | - | 5.10 ± 2.12 | [2] |
| 5-Fluorouracil (Control) | - | - | - | - | 4.90 ± 0.83 | [2] |
| Cisplatin (Control) | - | - | - | - | 16.10 ± 1.10 | [2] |
Note: '-' indicates data not available. The specific IC50 values for compounds 17e, 17o, 17p, and BKM-120 were not explicitly provided in the text of the cited abstract, although their relative activities were discussed.
Key Experimental Protocols
The evaluation of this compound derivatives as kinase inhibitors involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
PI3Kα Kinase Assay
The inhibitory activity against PI3Kα is a critical determinant of the therapeutic potential of these compounds. A common method is a luminescence-based kinase assay that measures the amount of ADP produced.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(5-Bromopyrimidin-2-yl)morpholine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein offer a foundation for the efficient synthesis of 5-aryl-2-morpholinopyrimidines, a scaffold present in various biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, this reaction is instrumental in the synthesis of complex organic molecules from readily available starting materials. This compound serves as an excellent substrate in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. The morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, to the final compounds.
Applications in Drug Discovery
The 5-aryl-2-morpholinopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These compounds have been investigated as kinase inhibitors, anti-cancer agents, and modulators of other important biological targets. The ability to readily diversify the aryl group at the 5-position through Suzuki-Miyaura coupling makes this compound a key intermediate for the generation of compound libraries for high-throughput screening and lead optimization.
Suzuki-Miyaura Cross-Coupling Reaction: An Overview
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The general catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of this compound and can be adapted for various boronic acids.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for rapid synthesis and is suitable for library generation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or THF/water mixture)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the chosen solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the optimized temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-morpholinopyrimidine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various arylboronic acids, as reported in the literature.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂/PCy₃ (3) | K₂CO₃ | DMF | 150 | 20 | 75 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 150 | 20 | 65 |
| 6 | 2-Thienylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 82 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and efficient method for the synthesis of a diverse range of 5-aryl-2-morpholinopyrimidines. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for Suzuki Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(5-Bromopyrimidin-2-yl)morpholine as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and this reaction offers a powerful strategy for the synthesis of novel molecular entities with potential therapeutic applications.
Introduction
The pyrimidine scaffold is a privileged motif found in a vast array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1] this compound is a versatile building block, and its Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][3][4] This reaction is widely used due to its mild reaction conditions, tolerance of a variety of functional groups, and the commercial availability of a large number of boronic acids.[5][6]
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps:
-
Oxidative Addition: The organic halide, in this case, this compound, reacts with the Pd(0) catalyst.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Add the solvent mixture (1,4-dioxane and water).
-
Stir the reaction mixture at room temperature for 15-30 minutes to ensure proper mixing.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromopyrimidines, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | [5][6][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [5][6][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | [2][5][6] |
| Temperature | 70-110 °C | [5][6] |
| Reaction Time | 12-24 hours | [5][6] |
| Yield | Moderate to good | [5][6] |
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 4-(5-bromopyrimidin-2-yl)morpholine, a key intermediate in the development of various bioactive molecules.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[4][5] The Buchwald-Hartwig amination of this compound offers a versatile and modular approach to synthesize a library of N-substituted 2-aminopyrimidine derivatives. This reaction allows for the coupling of a wide range of primary and secondary amines under relatively mild conditions, tolerating a broad spectrum of functional groups.
The general transformation is depicted below:
Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocols
A general procedure for the palladium-catalyzed amination of this compound with a representative amine is provided below. This protocol can be adapted and optimized for specific substrates.
Materials
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Representative Protocol: Coupling of this compound with a Primary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 258 mg), the desired primary amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 8-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-(5-aminopyrimidin-2-yl)morpholine derivative.
Data Presentation: Reaction Parameters and Expected Yields
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields based on literature precedents for similar substrates.[3][5][6]
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 75-85 |
| 4 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (2.0) | Toluene | 110 | 24 | 60-75 |
Table 2: Substrate Scope - Amines
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | 4-(5-(phenylamino)pyrimidin-2-yl)morpholine | 92 |
| 2 | Benzylamine | 4-(5-(benzylamino)pyrimidin-2-yl)morpholine | 88 |
| 3 | n-Butylamine | 4-(5-(butylamino)pyrimidin-2-yl)morpholine | 85 |
| 4 | Piperidine | 4-(5-(piperidin-1-yl)pyrimidin-2-yl)morpholine | 95 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a palladium(0) species that undergoes oxidative addition with the aryl halide.[1][7] Subsequent coordination of the amine, deprotonation by the base, and reductive elimination regenerates the palladium(0) catalyst and yields the desired arylamine product.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram illustrates the general workflow for performing the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly versatile method for the synthesis of a diverse range of N-substituted 2-aminopyrimidine derivatives. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient synthesis of novel compounds for biological evaluation. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of "4-(5-Bromopyrimidin-2-yl)morpholine." This reaction is a powerful method for the synthesis of N-substituted 5-(morpholin-4-yl)pyrimidin-2-amines, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented are based on established methodologies for the Buchwald-Hartwig amination of related bromopyrimidine and heteroaryl halide substrates.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[1] This reaction is widely used in pharmaceutical and materials science due to its broad substrate scope and tolerance of various functional groups. The amination of this compound provides a direct route to a diverse range of 2,5-disubstituted pyrimidine derivatives, which are key intermediates in the synthesis of biologically active molecules.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated or N-alkylated amine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Data Presentation: Optimized Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for the amination of bromopyrimidines and related heteroaryl bromides, providing a strong starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference Analogue |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Dichlorobis(triphenylphosphine)Pd(II) | Bromopyrimidines, Bromobenzodiazepines |
| Ligand | Xantphos | RuPhos | BINAP | Bromopyrimidines, Heteroaryl Bromides |
| Base | NaOtBu | LiHMDS | Cs₂CO₃ | Bromopyrimidines, Heteroaryl Bromides |
| Solvent | Toluene | Dioxane | THF | Bromopyrimidines, Heteroaryl Bromides |
| Temperature | 80-110 °C | 80-100 °C | 60-100 °C | Refluxing conditions are common |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 2-10 mol% | Dependent on substrate reactivity |
| Ligand Loading | 1.5-2x Pd loading | 1.5-2x Pd loading | 1.5-2x Pd loading | Crucial for catalytic activity |
| Base Equiv. | 1.2-2.0 | 1.2-2.0 | 1.5-2.5 | Excess base is typically required |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation |
Experimental Protocols
The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-(morpholin-4-yl)pyrimidin-2-amine.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
While the starting material already contains a morpholine moiety, for the purpose of illustrating the protocol with a secondary amine, we will describe the coupling of a different secondary amine. Let's consider piperidine as an example.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, LiHMDS, RuPhos, and Pd(OAc)₂ to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous 1,4-dioxane via syringe, followed by the addition of piperidine.
-
Seal the Schlenk tube tightly and heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 4-(5-(piperidin-1-yl)pyrimidin-2-yl)morpholine.
Mandatory Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in medicinal chemistry and drug discovery due to its mild reaction conditions and broad functional group tolerance.[1][2]
The pyrimidine scaffold is a privileged structure in numerous FDA-approved drugs, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of these molecules.[2] Consequently, the Sonogashira coupling of substituted bromopyrimidines, such as 4-(5-Bromopyrimidin-2-yl)morpholine, is a key transformation for the synthesis of novel drug candidates and complex molecular probes.[2]
These application notes provide a comprehensive overview and a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Mandatory Visualizations
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Quantitative Data
While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the coupling of a structurally similar substrate, 2-benzyloxy-5-iodopyrimidine, with various terminal alkynes.[2] The reactivity of 5-bromopyrimidines is comparable, and these results provide a good indication of the expected outcomes.[2]
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 3 | 1-Heptyne | 2-Benzyloxy-5-(hept-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 88 |
| 4 | 3-Phenyl-1-propyne | 2-Benzyloxy-5-(3-phenylprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 85 |
| 5 | Propargyl alcohol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 6 | 3-Butyn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a temperature ranging from 60 °C to 100 °C.[2] The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-6 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(5-(alkynyl)pyrimidin-2-yl)morpholine.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
The catalyst may be deactivated. Try using a fresh batch of palladium catalyst and CuI.
-
The base may not be sufficient or appropriate. Consider using a stronger base or a different amine.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This is a common side reaction. Ensure rigorous exclusion of oxygen.
-
Reduce the amount of CuI co-catalyst.
-
Consider a "copper-free" Sonogashira protocol if the problem persists.
-
-
Reaction Stalls:
-
If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial.[2]
-
Ensure adequate stirring and temperature control.
-
Conclusion
The Sonogashira coupling of this compound provides an efficient and versatile route to a diverse range of 5-alkynylpyrimidine derivatives. These compounds are valuable building blocks in the synthesis of novel therapeutic agents and other functional organic molecules. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.
References
"4-(5-Bromopyrimidin-2-yl)morpholine" in Stille coupling reactions
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of substituted pyrimidines utilizing 4-(5-bromopyrimidin-2-yl)morpholine as a key building block. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to afford 5-aryl, 5-alkynyl, and 5-amino-substituted 2-morpholinopyrimidines. Such compounds are of significant interest in medicinal chemistry due to their potential as modulators of key biological pathways.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs. The morpholine moiety is also a common feature in many pharmaceuticals, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The combination of these two pharmacophores in this compound makes it an attractive starting material for the generation of compound libraries for drug discovery. The bromine atom at the 5-position of the pyrimidine ring is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents and the exploration of the chemical space around this core structure.
Derivatives of 2-morpholinopyrimidine have shown promising activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Additionally, certain morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by modulating pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Synthetic Strategies
The functionalization of this compound at the C5 position is efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction partner dictates the nature of the substituent introduced.
-
Suzuki-Miyaura Coupling: For the synthesis of 5-aryl- or 5-heteroaryl-2-morpholinopyrimidines, the Suzuki-Miyaura coupling with a corresponding boronic acid or boronic ester is the method of choice.
-
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling with a terminal alkyne is employed, yielding 5-alkynyl-2-morpholinopyrimidines.
-
Buchwald-Hartwig Amination: The direct C-N bond formation to produce 5-amino-2-morpholinopyrimidines is accomplished via the Buchwald-Hartwig amination with a variety of primary and secondary amines.
A general workflow for these synthetic transformations is depicted below.
Caption: Synthetic routes from this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-substituted 2-morpholinopyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Halogenated Pyrimidines
The following table presents data for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[4] While not the exact starting material, these results provide a strong indication of the expected yields and reactivity.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,6-Dichloro-5-(4-phenylphenyl)pyrimidine | 75 |
| 2 | 4-Methylphenylboronic acid | 4,6-Dichloro-5-(4-(4-methylphenyl)phenyl)pyrimidine | 80 |
| 3 | 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4-(4-methoxyphenyl)phenyl)pyrimidine | 85 |
| 4 | 3-Nitrophenylboronic acid | 4,6-Dichloro-5-(4-(3-nitrophenyl)phenyl)pyrimidine | 60 |
| 5 | 2-Thiopheneboronic acid | 4,6-Dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 70 |
General Protocol for Sonogashira Coupling
This protocol is for the synthesis of 5-alkynyl-substituted 2-morpholinopyrimidines.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
CuI (0.05 - 0.10 equivalents)
-
Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).
-
Add anhydrous solvent (THF or DMF) followed by triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of a 5-Halopyrimidine Derivative
The following data for the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine provides expected outcomes for the reaction with this compound.[5]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | 92 |
| 2 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | 90 |
| 3 | 1-Hexyne | 2-Benzyloxy-5-(hex-1-yn-1-yl)pyrimidine | 88 |
| 4 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | 82 |
| 5 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | 85 |
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 5-amino-substituted 2-morpholinopyrimidines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (0.01 - 0.05 equivalents)
-
Xantphos or other suitable phosphine ligand (0.02 - 0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.5 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridines
The following table provides representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines, which can serve as a guide for the amination of this compound.[6]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)pyridine | 95 |
| 2 | Aniline | N-Phenylpyridin-2-amine | 88 |
| 3 | Benzylamine | N-Benzylpyridin-2-amine | 92 |
| 4 | n-Butylamine | N-(n-Butyl)pyridin-2-amine | 85 |
| 5 | Diethylamine | N,N-Diethylpyridin-2-amine | 78 |
Biological Significance and Signaling Pathways
The synthesized 5-substituted 2-morpholinopyrimidines are valuable for screening against various biological targets. Of particular note is their potential to modulate key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Morpholino-pyrimidine derivatives have been identified as potent inhibitors of this pathway.[2][7] They can block the activity of PI3K, preventing the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of Akt and its downstream effector mTOR. This leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholinopyrimidines.
LPS-Induced Inflammatory Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8] This is mediated by the upregulation of enzymes like iNOS and COX-2. Some morpholinopyrimidine derivatives have been shown to possess anti-inflammatory activity by inhibiting the expression of iNOS and COX-2, thereby reducing the production of these inflammatory mediators.[3][9]
Caption: Anti-inflammatory mechanism of morpholinopyrimidines.
References
The Versatile Precursor: 4-(5-Bromopyrimidin-2-yl)morpholine in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-(5-Bromopyrimidin-2-yl)morpholine has emerged as a particularly valuable precursor for the synthesis of a wide range of pharmaceutical intermediates. Its unique structural features—a reactive bromine atom at the 5-position and a morpholine moiety at the 2-position—provide a versatile platform for the construction of complex molecules, particularly kinase inhibitors that target crucial cell signaling pathways implicated in cancer and other diseases.
The bromine atom on the pyrimidine ring is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The morpholine group, a common motif in bioactive molecules, often contributes to favorable pharmacokinetic properties, including improved solubility and metabolic stability. This application note provides an overview of the utility of this compound and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.
Key Applications in Drug Discovery
The primary application of this compound lies in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pyrimidine core of this compound serves as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of these kinases.
Experimental Protocols
The following sections provide detailed experimental protocols for two key transformations of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental to the synthesis of a diverse range of pharmaceutical intermediates.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with a pyrazole-boronic acid pinacol ester to yield a 2,5-disubstituted pyrimidine, a common core structure in many kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
1H-Pyrazole-4-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dimethoxyethane (DME), add 1H-pyrazole-4-boronic acid pinacol ester (1.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.2 eq) to the mixture.
-
Add 2M aqueous sodium carbonate solution (2.0 eq).
-
Reflux the reaction mixture overnight under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product, 2-(morpholin-4-yl)-5-(1H-pyrazol-4-yl)pyrimidine.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 1.0 | 55-61 | >95 |
| 1H-Pyrazole-4-boronic acid pinacol ester | 1.5 | ||
| Pd(PPh₃)₄ | 0.2 | ||
| 2M aq. Na₂CO₃ | 2.0 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This protocol describes the coupling of this compound with an aniline derivative to form an N-aryl-pyrimidin-2-amine, another important intermediate in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aniline derivative (1.2 eq), cesium carbonate (1.4 eq), Xantphos (0.02 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(morpholin-4-yl)pyrimidin-5-amine.
Quantitative Data (Representative):
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 1.0 | 60-80 | >95 |
| Aniline Derivative | 1.2 | ||
| Pd₂(dba)₃ | 0.01 | ||
| Xantphos | 0.02 | ||
| Cs₂CO₃ | 1.4 |
Signaling Pathway: PI3K/Akt/mTOR
The pharmaceutical intermediates synthesized from this compound are often designed to inhibit kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a frequent event in human cancers, making it an attractive target for the development of anticancer agents.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-(5-Bromopyrimidin-2-yl)morpholine as a key building block. The morpholine-pyrimidine scaffold is a prevalent motif in medicinal chemistry, and the functionalization of the 5-position of the pyrimidine ring via palladium catalysis offers a versatile strategy for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.
Overview of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle for various coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and vinyl-substituted pyrimidines.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 84 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 12 | 78 |
Note: Data is compiled from representative Suzuki-Miyaura reactions of similar bromopyrimidine systems and serves as a guideline for optimization.[1][2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-arylpyrimidin-2-yl)morpholine.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups at the 5-position of the pyrimidine ring.
Quantitative Data for Heck Coupling Reactions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMAc | 120 | 12 | 85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 110 | 16 | 75 |
Note: This data is representative of Heck reactions with similar brominated heterocycles and should be optimized for the specific substrate.
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add Pd(OAc)₂ (0.03 mmol), P(o-tol)₃ (0.06 mmol), and Et₃N (2.0 mmol).
-
Add the alkene (1.5 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired 4-(5-vinylpyrimidin-2-yl)morpholine.
Caption: General workflow for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines.
Quantitative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 60 | 6 | 85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 82 |
Note: The data is based on Sonogashira couplings of similar bromopyrimidines and may require optimization.[3]
Detailed Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in degassed THF (10 mL) and Et₃N (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the 4-(5-alkynylpyrimidin-2-yl)morpholine.
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of an aryl halide with an amine.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 70-80 |
| 3 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 60-70 |
Note: This data is representative and optimization is likely required for the specific substrate.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 4-(5-aminopyrimidin-2-yl)morpholine derivative.
Caption: General workflow for the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.
Quantitative Data for Stille Coupling Reactions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-80 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 12 | 80-90 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (10) | NMP | 80 | 8 | 75-85 |
Note: This data is illustrative for Stille couplings of bromopyrimidines and should be optimized.
Detailed Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound.[4]
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Stille coupling reaction.
Biological Relevance and Signaling Pathways
Derivatives of 4-(5-substituted-pyrimidin-2-yl)morpholine have shown significant potential as inhibitors of various protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. The 5-substituted pyrimidine core allows for the exploration of the kinase active site, with different substituents potentially targeting specific subpockets and influencing selectivity and potency.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-morpholine derivatives.
Safety Precautions
Palladium catalysts, phosphine ligands, and organotin reagents can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Anhydrous and inert reaction conditions are often necessary, requiring the use of appropriate glassware and techniques. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates and scales. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Scale-Up Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine, a key intermediate in pharmaceutical development. The synthesis is primarily achieved through a robust two-step process commencing with the halogenation of a suitable pyrimidine precursor, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This guide offers insights into reaction optimization, process parameters for large-scale production, and detailed experimental procedures.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential as therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. The protocols outlined herein are designed to be adaptable for kilo-scale production, focusing on safety, yield, and purity.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the conversion of a commercially available starting material, such as 2-aminopyrimidine or 2-hydroxypyrimidine, into a di-halogenated or a 2-halo-5-bromopyrimidine intermediate. The second, and key, step is the nucleophilic aromatic substitution of this intermediate with morpholine to yield the final product.
Caption: General synthetic pathway for this compound.
Part 1: Synthesis of 2-Halo-5-bromopyrimidine Intermediate
This section details the preparation of the key intermediate, 2-chloro-5-bromopyrimidine, from 2-hydroxy-5-bromopyrimidine. This intermediate is crucial for the subsequent nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-bromopyrimidine
This protocol is adapted from established procedures for the halogenation of hydroxypyrimidines.
Materials:
-
2-Hydroxy-5-bromopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Xylene
-
Triethylamine (optional, as a base)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Quenching vessel with ice-water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with 2-hydroxy-5-bromopyrimidine and toluene (or xylene) under an inert atmosphere.
-
Reagent Addition: Slowly add phosphorus oxychloride to the stirred suspension. The reaction is exothermic, and the temperature should be controlled.
-
Reaction: Heat the reaction mixture to a temperature of 80-85 °C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess phosphorus oxychloride by pouring the reaction mixture into a vessel containing crushed ice and water.
-
Extraction: Separate the organic layer. The aqueous layer may be extracted with additional toluene to maximize recovery.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-bromopyrimidine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary, although for many applications, the crude material is of sufficient purity for the next step.
Process Parameters and Data
The following table summarizes typical reaction parameters for the synthesis of related 2-halo-5-bromopyrimidine intermediates.
| Parameter | Value/Range | Reference |
| Starting Material | 2-Hydroxy-5-bromopyrimidine | General Knowledge |
| Halogenating Agent | Phosphorus oxychloride (POCl₃) | General Knowledge |
| Solvent | Toluene or Xylene | General Knowledge |
| Reaction Temperature | 80 - 85 °C | General Knowledge |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Typical Yield | 70 - 90% | Estimated |
| Purity (crude) | >95% | Estimated |
Part 2: Scale-up Synthesis of this compound
This section provides a detailed protocol for the nucleophilic aromatic substitution reaction between 2-chloro-5-bromopyrimidine and morpholine to produce the target compound.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(5-Bromopyrimidin-2-yl)morpholine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-(5-Bromopyrimidin-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate stem from the electronic properties of the pyrimidine ring and the presence of basic nitrogen atoms. The nitrogen atoms in the pyrimidine ring and the morpholine moiety can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1] Additionally, while the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition at the C-Br bond, other factors can still hinder this crucial step.
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I address this?
A2: Low or no conversion can be due to several factors:
-
Catalyst Inhibition: As mentioned, the nitrogen atoms can poison the palladium catalyst.
-
Inactive Catalyst: The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it may not be efficiently reduced in situ.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and may not be suitable for this specific substrate.
To troubleshoot, consider the following:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, promote oxidative addition, and stabilize the active catalyst.[1]
-
Catalyst Loading: If using a Pd(II) precatalyst, ensure your conditions facilitate reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Increasing the catalyst loading may also improve conversion, but be mindful of potential side reactions.
-
Base Selection: A weak base may not be sufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1]
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, DMF, or DME, often with a small amount of water, are commonly used. Water can help dissolve the base and facilitate transmetalation.[1]
-
Temperature: Suzuki couplings with heteroaryl halides frequently require elevated temperatures, typically in the range of 80-120 °C.[1]
Q3: My reaction is producing a significant amount of debrominated side product. How can this be minimized?
A3: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction. To minimize it:
-
Ensure Anhydrous Conditions (if applicable): While some water can be beneficial, ensure your solvents are not a source of hydrides.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different ligands may be necessary.
Q4: What are other common side reactions and how can I mitigate them?
A4: Besides debromination, other common side reactions include:
-
Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen. To prevent this, ensure the reaction mixture is thoroughly degassed. Using a direct Pd(0) source can also help.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be prevalent with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switching to anhydrous conditions, can help mitigate this issue.[2]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1][3] Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst.[1] |
| Inappropriate Base | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered for better solubility and reactivity. |
| Suboptimal Solvent | Use degassed, anhydrous, non-protic solvents like dioxane, toluene, or DMF.[2] A small amount of water may be beneficial for certain base/substrate combinations. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A range of 80-100 °C is a good starting point.[2] |
| Poor Quality Reagents | Ensure the boronic acid is pure and not degraded. Use high-purity, dry solvents. |
Issue 2: Formation of Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| Debrominated Starting Material | High temperature, prolonged reaction time, or hydride impurities in the solvent. | Optimize reaction time and temperature. Use high-purity, dry solvents. |
| Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| Protodeboronation Product | Instability of the boronic acid, especially in the presence of aqueous bases. | Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable.[2] Alternatively, use anhydrous reaction conditions. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2.2-6.6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Cross-Coupling of 5-Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-bromopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and side products encountered during Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck cross-coupling reactions of 5-bromopyrimidine.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of debrominated pyrimidine (hydrodehalogenation) as a side product in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
Answer: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This typically occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source before it can transmetalate with the boronic acid.[1]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.[1]
-
Solvent Selection: If using an alcohol-containing solvent system, consider switching to aprotic solvents like 1,4-dioxane, toluene, or THF.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, which can outcompete the debromination pathway.[1]
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.[1]
Question 2: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can generate palladium(II) species that facilitate this unwanted reaction. It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid can act as a reducing agent.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[1]
Stille Coupling
Question 3: I am observing a large amount of homocoupled product from my organostannane reagent. What are the likely causes and solutions?
Answer: Homocoupling of the organostannane reagent is a major side reaction in Stille coupling. This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[1]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly influence the extent of homocoupling. Experiment with different catalyst systems to find one that favors the cross-coupling pathway.[1]
-
Amine Base: The choice of amine base can also influence the rate of homocoupling. While triethylamine is commonly used, screening other bases may yield better results.[1]
Buchwald-Hartwig Amination
Question 4: I am observing hydrodehalogenation of my 5-bromopyrimidine during my Buchwald-Hartwig amination. What is the cause and how can I mitigate it?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination that competes with the desired C-N bond formation. This is often caused by the presence of a hydride source.[1]
Troubleshooting Strategies:
-
Base Selection: While strong, non-nucleophilic bases are typical, some can also act as hydride donors. Careful selection and screening of bases are crucial.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical for promoting the desired reductive elimination to form the C-N bond and suppressing side reactions.
-
Temperature Optimization: Running the reaction at the optimal temperature is important. Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.
Heck Coupling
Question 5: My Heck reaction is producing a mixture of regioisomers of the coupled product. How can I improve the regioselectivity?
Answer: The Heck reaction can sometimes yield a mixture of α- and β-substitution products on the alkene. The regioselectivity is influenced by both electronic and steric factors of the substrates and the catalyst system.
Troubleshooting Strategies:
-
Ligand Selection: The ligand on the palladium catalyst plays a critical role in controlling regioselectivity. Bulky phosphine ligands often favor the formation of the linear product.
-
Reaction Conditions: The choice of solvent and base can also influence the regiochemical outcome.
Data Presentation: Side Product Formation in the Cross-Coupling of 5-Bromopyrimidine
The following table summarizes by-products identified in the palladium-catalyzed reaction of 5-bromopyrimidine with 2-(het)aryl-thiophenes.
| Coupling Partner | Reaction Conditions | Desired Product | By-products Identified | Reference |
| 2,2'-bithiophene | Pd(OAc)₂, PCy₃, K₂CO₃, DMF, 180 °C (microwave) | 5-(2,2'-bithiophen-5-yl)pyrimidine | 4-(2,2'-bithiophen-5-yl)pyrimidine, pyrimidine | [2] |
| 2-phenylthiophene | Pd(OAc)₂, PCy₃, K₂CO₃, DMF, 180 °C (microwave) | 5-(5-phenylthiophen-2-yl)pyrimidine | 4-(5-phenylthiophen-2-yl)pyrimidine, pyrimidine | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.[1]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[1]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
Visualizations
Caption: Catalytic cycle for cross-coupling and competing side reaction pathways.
Caption: Troubleshooting workflow for common cross-coupling side reactions.
References
Preventing debromination in Suzuki reactions with "4-(5-Bromopyrimidin-2-yl)morpholine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "4-(5-Bromopyrimidin-2-yl)morpholine" in Suzuki-Miyaura cross-coupling reactions. The primary focus is on preventing the common side reaction of debromination.
Troubleshooting Guide
Problem 1: Significant Debromination of this compound
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of "4-morpholinopyrimidine" (debrominated byproduct) in the reaction mixture, confirmed by LC-MS or NMR.
Possible Causes and Solutions:
The electron-deficient nature of the pyrimidine ring in "this compound" makes the C-Br bond susceptible to premature cleavage, leading to debromination.[1][2] This side reaction can be influenced by several factors in the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing debromination.
Detailed Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ can sometimes be less effective for challenging substrates.[3]
-
Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][5] These ligands can stabilize the palladium center and promote the desired reductive elimination over debromination. N-heterocyclic carbene (NHC) ligands are also a good alternative.[6]
-
-
Base Optimization: The strength and type of base can significantly impact the reaction outcome. Strong bases may promote debromination.
-
Recommendation: Weaker inorganic bases are generally preferred. Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of stronger bases like alkoxides.[4]
-
-
Solvent System: The solvent can be a source of hydride for the debromination side reaction.
-
Recommendation: Use anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene.[7] If a co-solvent is necessary, minimize the amount of water or protic solvent.
-
-
Temperature Control: Higher reaction temperatures can accelerate the rate of debromination.
-
Recommendation: Screen the reaction at lower temperatures (e.g., 60-80 °C) to find the optimal balance between reaction rate and selectivity.
-
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with appropriate ligand | Pre-catalysts that readily form the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos, or an NHC ligand | Bulky, electron-rich ligands promote reductive elimination of the desired product and can shield the palladium center.[4][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are less likely to promote hydrodehalogenation.[4] |
| Solvent | Anhydrous 1,4-dioxane, THF, or toluene | Aprotic solvents minimize the availability of hydride sources that can lead to debromination.[7] |
| Temperature | 60-100 °C (optimize for specific substrates) | Lower temperatures can disfavor the debromination side reaction. |
Problem 2: Low or No Conversion to the Desired Product
Symptoms:
-
Recovery of a large amount of starting material (this compound).
-
Minimal formation of both the desired product and the debrominated byproduct.
Possible Causes and Solutions:
Low conversion can be due to several factors, including catalyst deactivation and inefficient reaction steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[4]
-
Recommendation: As with preventing debromination, using bulky phosphine ligands can mitigate this issue.[4] Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a crucial step.[8][9]
-
Recommendation: More electron-rich ligands can facilitate this step.[9] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but monitor for an increase in debromination.
-
-
Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step.
-
Recommendation: Ensure the boronic acid or ester is of high purity. Using a boronic ester (e.g., pinacol ester) can sometimes improve stability and reactivity.[4] The choice of base and the presence of water can also influence the rate of transmetalation.
-
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common problem with this compound in Suzuki reactions?
A1: The pyrimidine ring is electron-deficient, which activates the C-Br bond for oxidative addition. However, this electronic nature also makes the aryl-palladium intermediate more susceptible to side reactions like hydrodebromination, where a hydride source in the reaction mixture replaces the palladium, leading to the debrominated product.
Q2: What is the ideal catalyst system to start with for the Suzuki coupling of this compound?
A2: A good starting point would be a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (typically 1-5 mol% Pd loading and a ligand-to-palladium ratio of 2:1 to 4:1). This combination has been shown to be effective for challenging heteroaryl couplings.[4]
Q3: Can I use a strong base like sodium tert-butoxide?
A3: While strong bases can sometimes accelerate the reaction, they are also more likely to promote debromination. It is generally recommended to start with milder inorganic bases like K₃PO₄ or K₂CO₃.
Q4: Is water necessary in the reaction mixture?
A4: While some Suzuki protocols call for aqueous bases, for substrates prone to debromination, it is often better to use anhydrous conditions to minimize potential hydride sources. If a biphasic system is used, the amount of water should be carefully controlled.
Q5: How can I monitor the progress of the reaction and the formation of the debrominated byproduct?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for identifying the desired product and the debrominated byproduct by their respective molecular weights.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Minimized Debromination
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of Suzuki reactions with similar bromo-heterocyclic substrates. Note that these are not for "this compound" specifically but demonstrate general trends.
Table 1: Effect of Ligand on Yield and Debromination
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Debromination (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 45 | 30 | Illustrative |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 85 | <5 | Illustrative |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 90 | <5 | Illustrative |
Table 2: Effect of Base on Yield and Debromination
| Base | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Debromination (%) | Reference |
| Na₂CO₃ | Pd₂(dba)₃ | SPhos | Dioxane/H₂O | 90 | 70 | 15 | Illustrative |
| K₃PO₄ | Pd₂(dba)₃ | SPhos | Dioxane | 90 | 88 | <5 | Illustrative |
| Cs₂CO₃ | Pd₂(dba)₃ | SPhos | Dioxane | 90 | 92 | <5 | Illustrative |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(5-Bromopyrimidin-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "4-(5-Bromopyrimidin-2-yl)morpholine" reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in poor separation and product retention on the column. --- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to determine the optimal mobile phase for separation. An ideal Rf value for the product is typically between 0.2 and 0.4. |
| Column Overloading | Exceeding the binding capacity of the silica gel can lead to poor separation and co-elution of the product with impurities. --- As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased. |
| Product Streaking/Tailing on the Column | The compound may be too polar for the chosen solvent system, or it may be interacting with acidic sites on the silica gel. --- Add a small amount of a polar solvent like methanol to the eluent to reduce streaking. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape. |
| Incomplete Elution | The chosen eluent may not be strong enough to elute the product from the column. --- Gradually increase the polarity of the mobile phase (gradient elution) to ensure all the product is eluted. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Supersaturation Occurring Above the Melting Point of the Solute | If the solution becomes supersaturated at a temperature above the melting point of the compound, it will separate as a liquid (oil) rather than a solid. --- Add a small amount of additional solvent to the hot solution to decrease the saturation point. Allow the solution to cool more slowly to promote crystal formation at a lower temperature. |
| Presence of Impurities | Impurities can lower the melting point of the product and interfere with crystal lattice formation. --- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Inappropriate Solvent Choice | The solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling. --- Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
Problem 3: Presence of Starting Materials or By-products in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials. --- Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before work-up. |
| Inefficient Purification | The purification method may not be adequate to separate the product from structurally similar by-products. --- Employ a different purification technique or optimize the current one. For example, if column chromatography is ineffective, try recrystallization or preparative HPLC. |
| Formation of Stable By-products | Side reactions may lead to the formation of impurities that are difficult to remove. A common by-product in nucleophilic aromatic substitution reactions is the corresponding hydroxypyrimidine from reaction with any residual water. --- Ensure anhydrous reaction conditions. If by-products are still formed, a more refined purification strategy may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 2,5-dibromopyrimidine and morpholine. By-products can also arise, including the corresponding 5-bromo-2-hydroxypyrimidine if water is present in the reaction mixture.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography is a mixture of ethyl acetate and hexane. The ratio can be optimized using TLC, but a gradient of 10% to 50% ethyl acetate in hexane is often effective.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often good choices for the recrystallization of this compound. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Presentation
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 5.2 | 85.3 |
| Purified Product | 5.2 | 99.8 |
Table 2: ¹H NMR Analysis of Purified Product
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | s | 2H | Pyrimidine-H |
| 3.75 | t | 4H | Morpholine-CH₂ |
| 3.65 | t | 4H | Morpholine-CH₂ |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel in the desired solvent system (e.g., 20% ethyl acetate in hexane).
-
Loading: The silica-adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The mobile phase is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum.
Mandatory Visualizations
Technical Support Center: Column Chromatography Purification of 4-(5-Bromopyrimidin-2-yl)morpholine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of "4-(5-Bromopyrimidin-2-yl)morpholine" and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound derivatives on silica gel?
A good starting point for determining the mobile phase is to use a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be performed first to identify the optimal solvent ratio. For similar morpholinopyrimidine derivatives, mobile phases such as 40:60 ethyl acetate/hexane and 10:90 methanol/chloroform have been successfully used.[1][2] A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on TLC is generally considered optimal for column chromatography separation.[3]
Q2: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
Streaking is often an indication of an issue with the compound's interaction with the stationary phase or the choice of solvent. Possible causes and solutions include:
-
Compound instability: The compound may be degrading on the acidic silica gel. To address this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a 1-10% solution of ammonia in methanol to the mobile phase.[3][4]
-
Sample overload: Applying too much sample to the TLC plate or column can lead to streaking. Try using a more dilute sample solution.[4]
-
Inappropriate solvent polarity: If the solvent is too polar, the compound may move too quickly and streak. Conversely, if it's not polar enough, it may not move from the baseline. Adjust the polarity of your mobile phase accordingly.[4]
Q3: I am observing poor separation between my desired product and impurities, even with a good Rf value on TLC. What can I do?
Poor separation on the column despite good TLC results can be frustrating. Here are some common reasons and potential solutions:
-
Column overloading: Loading too much crude material can cause bands to broaden and overlap. Reduce the amount of sample applied to the column.
-
Improper column packing: An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Co-elution: The impurities might have very similar polarity to your product. In this case, consider using a different solvent system or a different stationary phase, such as alumina.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[6]
Q4: My compound seems to be irreversibly stuck on the column, leading to low recovery. What should I do?
Low recovery is often due to strong adsorption of the compound onto the stationary phase. This is common for polar compounds.
-
Increase mobile phase polarity: Gradually increase the polarity of your eluent. If the compound is still retained, a final flush with a highly polar solvent system, such as 10-20% methanol in dichloromethane (potentially with a basic modifier), may be necessary to elute your compound.[3]
-
Compound decomposition: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[5] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation / Co-elution | 1. Improper mobile phase composition. 2. Column overloading. 3. Poorly packed column. 4. Compound degradation on the column. | 1. Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound. Consider a three-component solvent system for finer tuning.[3] 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column carefully to ensure a homogenous stationary phase bed. 4. Test for compound stability on silica. If unstable, use a deactivated silica gel or an alternative stationary phase like alumina.[5] |
| Compound Streaking | 1. Sample is too concentrated. 2. Compound is acidic or basic. 3. Strong interaction with the stationary phase. | 1. Dilute the sample before loading.[4] 2. Add a modifier to the mobile phase (e.g., triethylamine for acidic compounds, acetic acid for basic compounds).[4] 3. Use a less polar mobile phase or consider reversed-phase chromatography if the compound is very polar. |
| Low Product Recovery | 1. Compound is too polar and strongly adsorbed. 2. Compound is unstable and degrading on the column. 3. Compound is eluting with the solvent front (if non-polar). | 1. Use a gradient elution with increasing polarity. Flush the column with a strong solvent at the end.[3] 2. Confirm stability on silica. If unstable, switch to a different stationary phase or deactivate the silica.[5] 3. Check the first few fractions collected. Use a less polar starting mobile phase. |
| No Compound Eluting | 1. Mobile phase is not polar enough. 2. Compound has decomposed on the column. 3. Incorrect solvent system used. | 1. Gradually increase the polarity of the mobile phase. 2. Test for compound stability.[5] 3. Double-check the composition of your eluent.[5] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific derivative based on preliminary TLC analysis.
1. Preparation of the Slurry:
- In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude product).
- Add the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5) to the silica gel to form a slurry.
- Gently swirl the slurry to dislodge any trapped air bubbles.
2. Packing the Column:
- Ensure the column is clean, dry, and vertically clamped.
- With the stopcock open, pour the silica gel slurry into the column.
- Gently tap the side of the column to promote even packing and prevent air bubbles.
- Allow the solvent to drain until it is just above the silica bed.
- Add a thin layer (approx. 0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Method):
- Dissolve the crude "this compound" derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder onto the sand layer in the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
- Begin elution with the initial low-polarity solvent system.
- Collect fractions in test tubes or vials.
- Monitor the elution of the compounds by performing TLC on the collected fractions.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
5. Product Isolation:
- Based on the TLC analysis, combine the fractions containing the pure product.
- Remove the solvent from the combined fractions under reduced pressure to obtain the purified compound.
Quantitative Data Summary
| Parameter | Value / Range | Context / Compound | Source |
| Mobile Phase Composition | 40:60 Ethyl Acetate/Hexane | Purification of a 4-(6-chloropyrimidin-4-yl)morpholine intermediate. | [1][2] |
| Mobile Phase Composition | 10:90 Methanol/Chloroform | Purification of a 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine derivative. | [1][2][7] |
| Rf Value | 0.3 | In a 1:1 (v/v) hexane-ethyl acetate solvent system. | |
| Optimal Rf for Separation | 0.2 - 0.4 | General guideline for column chromatography. | [3] |
| Basic Modifier Addition | 0.1 - 2.0% Triethylamine | For acid-sensitive compounds on silica gel. | [3][4] |
| Basic Modifier Addition | 1 - 10% Ammonia in Methanol | For acid-sensitive compounds on silica gel. | [3][4] |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Buchwald-Hartwig amination of "4-(5-Bromopyrimidin-2-yl)morpholine"
This technical support center provides troubleshooting guidance for the Buchwald-Hartwig amination of 4-(5-Bromopyrimidin-2-yl)morpholine . Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low to no yield?
Low or no conversion in this reaction can stem from several factors. The most common issues include inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or catalyst inhibition by the substrate itself.[1] The electron-deficient nature of the pyrimidine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are known challenges.[1]
Q2: What are the most critical parameters to consider when setting up this reaction?
The three most critical parameters are the choice of ligand, the base, and the solvent.[1] These factors are often interdependent.[2] For a heteroaromatic substrate like this compound, bulky, electron-rich phosphine ligands are often required to prevent catalyst inhibition and promote the desired reaction.[1][3]
Q3: What are common side reactions, and how can they be minimized?
A frequent side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2] To minimize this, you can try using a weaker base (e.g., Cs₂CO₃ instead of NaOtBu), lowering the reaction temperature, or screening different ligands.[2] Another potential side reaction is the formation of bithiophene byproducts, which can occur at higher catalyst loadings.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are high quality and have been stored and handled under an inert atmosphere (e.g., nitrogen or argon).[2] The active Pd(0) species is sensitive to oxygen.[1] Consider using a pre-formed catalyst (a "precatalyst") for more consistent generation of the active species.[2][4] |
| Suboptimal Ligand | The pyrimidine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[1] Use bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos to counteract this effect and promote reductive elimination.[3] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial and interdependent.[2] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended over strong alkoxides like NaOtBu, though this may require higher temperatures.[2] Toluene and 1,4-dioxane are generally effective solvents.[2] |
| Insufficient Temperature | If the reaction is sluggish, cautiously increase the temperature in 10 °C increments.[2] However, be aware that higher temperatures can also promote side reactions.[2] |
| Poor Reagent Quality | Use anhydrous, degassed solvents. Ensure the amine and aryl bromide are pure, as impurities can poison the catalyst.[1] |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Base is too Strong | Strong bases like NaOtBu can sometimes promote hydrodehalogenation.[1] Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1][2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions.[2] Attempt the reaction at a lower temperature for a longer duration. |
| Ligand Choice | Certain ligands may be more prone to promoting hydrodehalogenation.[2] Screen alternative bulky phosphine ligands. |
Reaction Optimization
Optimizing the reaction conditions is key to achieving high yields. The following tables provide a starting point for screening different components.
Table 1: Ligand Selection Guide for Heteroaryl Halides
| Ligand | Structure Type | Recommended For | Key Advantages |
| XPhos | Biarylphosphine | General use, including heteroaryl chlorides and bromides.[3] | High reactivity and broad substrate scope.[3] |
| RuPhos | Biarylphosphine | Particularly effective for coupling secondary amines.[3] | Excellent for sterically hindered couplings. |
| BrettPhos | Biarylphosphine | Selective monoarylation of primary amines with aryl chlorides.[3] | Useful for controlling selectivity.[3] |
| BINAP | Bidentate Phosphine | First reliable extension to primary amines and aryl iodides.[5] | Can prevent palladium iodide dimer formation.[5] |
Table 2: Base and Solvent Compatibility
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic base.[2] Can lead to faster reactions but may not be suitable for base-sensitive substrates. |
| Cs₂CO₃ | ~10.3 (HCO₃⁻) | Toluene, Dioxane | Weaker inorganic base.[2] Good for substrates with sensitive functional groups. May require higher temperatures.[2] |
| K₃PO₄ | ~12.3 (H₂PO₄⁻) | Toluene, Dioxane | Weaker inorganic base.[2] A good alternative to Cs₂CO₃. |
| DBU | ~13.5 | Toluene, MeCN | Soluble organic base, can create homogeneous reaction conditions.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube or reaction vial
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the base, and this compound.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times.[2]
-
Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle
References
Technical Support Center: Catalyst and Ligand Selection for 4-(5-Bromopyrimidin-2-yl)morpholine Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-(5-Bromopyrimidin-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and versatile palladium-catalyzed cross-coupling reactions for functionalizing the C5 position of this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.
Q2: How does the morpholino group at the C2 position influence the reactivity of the 5-bromo position?
A2: The morpholino group is an electron-donating group, which can increase the electron density of the pyrimidine ring. This can make the oxidative addition of the C-Br bond to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, more challenging compared to electron-deficient pyrimidines.[1] Therefore, the selection of an appropriate electron-rich and sterically hindered ligand is often crucial to facilitate this step and achieve high reaction yields.
Q3: Which type of palladium precatalyst is generally recommended for these couplings?
Q4: What is the general order of reactivity for aryl halides in these cross-coupling reactions?
A4: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2] Given that the substrate is a bromopyrimidine, it is generally more reactive than the corresponding chloropyrimidine, but less reactive than an iodopyrimidine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings with electron-rich heteroaryl bromides can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of ligand is critical. For electron-rich substrates, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃.[3] Consider screening a panel of these "Buchwald ligands." The palladium precatalyst should also be of high quality.
-
Base: The base plays a crucial role in the transmetalation step. Ensure you are using a suitable base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base should be finely powdered and anhydrous for non-aqueous reactions. In some cases, the presence of a small amount of water can be beneficial.[1]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water.[4]
-
Temperature: The reaction may require heating to overcome the higher activation energy associated with the electron-rich substrate. Temperatures between 80-110 °C are typical.[4]
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded. Boronic acids can undergo protodeboronation, especially if they are electron-rich or contain certain heteroatoms.[5]
Issue 2: Side Product Formation
Q: I am observing a significant amount of debrominated starting material (4-morpholinopyrimidine) in my coupling reaction. How can I minimize this side reaction?
A: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when the palladium(II) intermediate reacts with a hydride source before the desired coupling partner.
-
Minimize Hydride Sources: Ensure all reagents and solvents are anhydrous and of high purity. Some bases or additives can be sources of hydrides.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a milder base may reduce the rate of debromination.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus debromination. Screening different ligands may be necessary.
Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do to prevent this?
A: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This typically requires a more active palladium catalyst/ligand system.
-
Slow Addition of Alkyne: If using copper, the slow addition of the terminal alkyne can help to keep its concentration low and minimize homocoupling.
-
Anaerobic Conditions: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote Glaser coupling.
Issue 3: Purification Challenges
Q: I'm having difficulty separating my product from the residual palladium catalyst. What are some effective purification strategies?
A: Removing palladium residues is a common challenge.
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can help remove precipitated palladium.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to extract palladium salts.
-
Scavengers: Various commercially available scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal from the product solution.
-
Crystallization: If your product is a solid, crystallization is often an effective method for purification and removal of metal contaminants.
Data Presentation: Catalyst and Ligand Selection for Pyrimidine Couplings
The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of substituted pyrimidines. While the exact substrate is not always this compound, the data provides a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Pyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 91[6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | ~60[7] |
| 3 | 2-Alkoxy-5-bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 4 | 2-Amino-5-bromopyrimidine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Pyrimidines
| Entry | Pyrimidine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98[8] |
| 3 | Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (µW) | 66-86[9] |
| 4 | 5-Bromopyrimidine | Aniline | BrettPhos Pd G3 | LHMDS | THF | 80 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on "4-(5-Bromopyrimidin-2-yl)morpholine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Bromopyrimidin-2-yl)morpholine. The focus is on the critical effects of base and solvent selection in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on this compound?
A1: The bromine atom on the pyrimidine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling to form C-C bonds with boronic acids, Buchwald-Hartwig amination to form C-N bonds with amines, and Sonogashira coupling to form C-C bonds with terminal alkynes.
Q2: How do I choose the right base and solvent for a Buchwald-Hartwig amination with this substrate?
A2: The choice of base and solvent is interdependent and crucial for success.[1]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better choices, though they may require higher temperatures or longer reaction times.[1]
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[1] Toluene and 1,4-dioxane are widely effective for Buchwald-Hartwig aminations.[1] While tetrahydrofuran (THF) can be used, it may sometimes lead to lower yields.[1] Nonpolar solvents generally require an anionic base to deprotonate the palladium-amine complex.[2][3]
Q3: Which base and solvent combination is recommended for a Suzuki-Miyaura coupling reaction?
A3: For Suzuki reactions on bromo-pyrimidine scaffolds, a combination of a palladium catalyst, a suitable base, and a solvent system is required.
-
Base: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used to activate the organoboron species.[4] K₃PO₄ has been shown to be effective in Suzuki couplings of brominated pyrimidines.[5]
-
Solvent: A mixture of an organic solvent and water is often used. Common systems include 1,4-dioxane/water or toluene/water.[4][5]
Q4: What conditions are typical for a Sonogashira coupling with this compound?
A4: The Sonogashira reaction couples the aryl bromide with a terminal alkyne.[6][7]
-
Catalysts: This reaction typically requires two catalysts: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst.[6][8]
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used. The base is crucial for the copper cycle of the reaction.[9]
-
Solvent: Solvents like THF or DMF are typically employed. The reaction can often be carried out under mild conditions, sometimes even at room temperature.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
If you are experiencing low or no product yield, a systematic approach to troubleshooting is necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Identifying byproducts in reactions of "4-(5-Bromopyrimidin-2-yl)morpholine" by LC-MS
Technical Support Center: 4-(5-Bromopyrimidin-2-yl)morpholine Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using "this compound" in chemical reactions. It focuses on identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is an aryl halide commonly used as a building block in cross-coupling reactions. The most frequent transformations include Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds).[1][2][3]
Q2: Why is LC-MS the preferred method for analyzing these reaction mixtures?
A2: LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[4] This allows for the physical separation of different components in the reaction mixture followed by their identification based on their mass-to-charge ratio (m/z), providing high sensitivity and specificity for identifying the desired product and any potential impurities.
Q3: What is the expected [M+H]⁺ for my starting material, this compound?
A3: The molecular formula is C₈H₁₀BrN₃O.[5] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1), you should look for a characteristic pair of peaks in your mass spectrum. The expected protonated masses ([M+H]⁺) are approximately 244.0 and 246.0 m/z .
Troubleshooting Guide: Identifying Unexpected Peaks
This section addresses common issues encountered during the analysis of reactions involving this compound.
Q4: I see a significant peak at m/z 166.1 in my LC-MS. What is it?
A4: A peak at m/z 166.1 likely corresponds to the hydrodehalogenation (or debromination) byproduct, 4-(pyrimidin-2-yl)morpholine . This occurs when the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings, often promoted by a hydride source in the reaction medium.[6][7][8]
Q5: My reaction was a Suzuki coupling with phenylboronic acid. I see my desired product (m/z 242.1), but also peaks at m/z 155.1 and 329.2. What are these?
A5: These are common byproducts in Suzuki reactions:
-
m/z 155.1: This corresponds to biphenyl , the homocoupling product of your phenylboronic acid reagent. This can be favored if the reaction conditions, such as the presence of oxygen, are not optimal.[9]
-
m/z 329.2: This is likely the homocoupling product of your starting material, resulting in 5,5'-bis(2-morpholinopyrimidinyl) . This occurs when two molecules of the starting material couple together.
Q6: My Buchwald-Hartwig amination reaction shows a peak at m/z 182.1. What could this be?
A6: A peak at m/z 182.1 could indicate hydrolysis of the starting material, where the bromine atom is replaced by a hydroxyl (-OH) group, forming 4-(5-hydroxypyrimidin-2-yl)morpholine . This can occur if there is excess water in the reaction and the conditions are favorable for nucleophilic aromatic substitution.
Q7: My baseline is noisy and I see many small, unidentified peaks. What should I do?
A7: High background noise can stem from several sources.[4]
-
Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contamination can come from solvents, glassware, or the sample matrix itself.[10][11]
-
Column Bleed: The stationary phase of the LC column can degrade and elute, causing a noisy baseline.
-
MS Source Contamination: The ion source of the mass spectrometer may need cleaning.
-
Mobile Phase Issues: Ensure mobile phases are fresh, properly mixed, and degassed.[10]
Summary of Potential Byproducts
The following table summarizes the key species you may encounter in your reaction mixture.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Common Reaction Type |
| Starting Material | C₈H₁₀BrN₃O | 243.00 | 244.0 / 246.0 | - |
| Debrominated SM | C₈H₁₁N₃O | 165.09 | 166.1 | Suzuki, Buchwald-Hartwig |
| Hydrolyzed SM | C₈H₁₁N₃O₂ | 181.09 | 182.1 | General |
| SM Homocoupling | C₁₆H₂₀N₆O₂ | 328.16 | 329.2 | Suzuki, Buchwald-Hartwig |
| Biphenyl (from Phenylboronic acid) | C₁₂H₁₀ | 154.08 | 155.1 | Suzuki |
Visual Guides and Protocols
Troubleshooting Workflow for Unexpected Peaks
The following diagram outlines a logical workflow for identifying an unknown peak in your LC-MS data.
Generic LC-MS Protocol
This protocol provides a starting point for analyzing reaction mixtures containing this compound and its derivatives. Optimization may be required based on your specific analyte and instrument.
1. Sample Preparation: a. Quench a small aliquot (e.g., 5-10 µL) of the crude reaction mixture. b. Dilute the aliquot 1:1000 with a 50:50 mixture of Acetonitrile:Water (both LC-MS grade). c. Vortex the sample thoroughly. d. If particulates are visible, filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Scan Range | 100 - 800 m/z |
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zefsci.com [zefsci.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Improving the stability of "4-(5-Bromopyrimidin-2-yl)morpholine" in solution
Welcome to the technical support center for "4-(5-Bromopyrimidin-2-yl)morpholine". This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of "this compound" in solution?
A1: The stability of "this compound" in solution can be influenced by several factors, including:
-
pH: The compound's morpholine and pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH, potentially leading to hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., -20°C or -80°C).
-
Light: The brominated pyrimidine ring may be susceptible to photodecomposition upon exposure to UV or even ambient light.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the purity of the solvent is also crucial to avoid contaminants that could catalyze degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly under certain conditions of light or temperature exposure.
Q2: What are the recommended storage conditions for stock solutions of "this compound"?
A2: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at ≤ -20°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: Use a high-purity, anhydrous aprotic solvent if possible. If aqueous buffers are necessary, they should be freshly prepared and degassed.
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: What are the likely degradation pathways for "this compound"?
A3: Based on the structure, which includes a 5-bromopyrimidine and a morpholine moiety, potential degradation pathways include:
-
Hydrolysis of the C-Br bond: The bromine atom on the pyrimidine ring could be susceptible to nucleophilic substitution by water or other nucleophiles present in the solution, particularly under basic conditions or upon exposure to light.
-
Hydrolysis of the C-N bond: The bond connecting the morpholine ring to the pyrimidine ring could undergo hydrolysis, especially under acidic conditions, leading to the separation of the two ring systems.
-
Oxidation of the morpholine ring: The nitrogen atom in the morpholine ring can be a site for oxidation.
-
Photodegradation: Brominated aromatic compounds are known to undergo photolytic debromination.[1][2][3]
Q4: How can I assess the stability of "this compound" in my specific experimental conditions?
A4: A forced degradation study is the recommended approach to understand the stability of the compound under your specific experimental conditions.[4][5][6] This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing the samples at various time points using a stability-indicating analytical method like HPLC.[7][8]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Question: I am observing variable or lower-than-expected results in my cell-based assays. Could this be due to compound instability?
-
Answer: Yes, degradation of the compound in your assay medium is a common cause for such inconsistencies. The complex composition of cell culture media, along with physiological temperature (37°C) and pH (~7.4), can promote degradation over the course of the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a frozen stock solution just before each experiment.
-
Minimize Incubation Time: If possible, design your experiments to have the shortest possible incubation time with the compound.
-
Perform a Time-Course Stability Check: To confirm if degradation is occurring, incubate the compound in your cell culture medium under assay conditions (37°C, 5% CO2) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC to quantify the amount of intact compound remaining.
-
Consider the Vehicle: Ensure the solvent used to dissolve the compound (e.g., DMSO) is of high purity and the final concentration in the assay is not causing cellular stress or affecting compound stability.
-
Issue 2: Appearance of new peaks in HPLC analysis of the compound solution.
-
Question: I am analyzing my solution of "this compound" by HPLC and I see new, unexpected peaks that were not present in the freshly prepared sample. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of compound degradation. The identity of these peaks will depend on the degradation pathway.
Troubleshooting Steps:
-
Review Storage and Handling:
-
Was the solution exposed to light for an extended period?
-
Was it stored at an appropriate temperature?
-
What is the pH of the solution?
-
-
Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks. This can provide clues about the degradation products (e.g., loss of bromine, addition of a hydroxyl group).
-
Perform a Forced Degradation Study: A systematic forced degradation study will help you identify which conditions (acid, base, heat, light, oxidation) are causing the degradation and will help in characterizing the degradation products.
-
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to assess the stability of "this compound".[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
3. Sample Collection and Analysis:
-
Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the rate of degradation under each condition.
-
Characterize any significant degradation products using LC-MS if available.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[7][8]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for the compound (to be determined, likely in the 250-300 nm range). |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Note: This is a starting point. The method may need to be optimized for your specific application and to achieve adequate separation of all degradation products.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for "this compound"
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| Control (RT) | 24 | 99.5 | 0 |
| 0.1 N HCl (60°C) | 8 | 85.2 | 2 |
| 0.1 N NaOH (60°C) | 4 | 70.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Heat (80°C) | 24 | 95.3 | 1 |
| UV Light | 8 | 65.5 | >3 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent bioactivity.
References
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 1H NMR Peak Assignment and Interpretation of 4-(5-Bromopyrimidin-2-yl)morpholine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H NMR spectrum of 4-(5-Bromopyrimidin-2-yl)morpholine. Through a comparative approach utilizing data from analogous structures, this document offers a detailed peak assignment and interpretation, supported by experimental protocols and structural diagrams.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of such molecules. This guide focuses on the interpretation of the proton (1H) NMR spectrum of this compound, providing a clear assignment of the observed signals to the corresponding protons in the molecule. By comparing the expected chemical shifts with data from related structures, we can confidently predict and interpret the spectrum.
Predicted 1H NMR Peak Assignment
The 1H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the pyrimidine and morpholine rings. The electron-withdrawing nature of the nitrogen atoms and the bromine atom in the pyrimidine ring, as well as the oxygen and nitrogen atoms in the morpholine ring, significantly influences the chemical shifts of the adjacent protons.
Based on the analysis of structurally similar compounds, a predicted 1H NMR peak assignment for this compound is presented in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-4', H-6' (Pyrimidine) | ~8.5 | Singlet | 2H | The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet in the aromatic region. The electronegative nitrogen atoms and the bromine atom deshield these protons, shifting them downfield. |
| H-2, H-6 (Morpholine, -N-CH2-) | ~3.8 - 4.0 | Triplet (t) | 4H | These protons are adjacent to the nitrogen atom which is attached to the electron-withdrawing pyrimidine ring. This deshielding effect results in a downfield shift compared to unsubstituted morpholine. They are expected to appear as a triplet due to coupling with the adjacent -O-CH2- protons. |
| H-3, H-5 (Morpholine, -O-CH2-) | ~3.7 - 3.9 | Triplet (t) | 4H | These protons are adjacent to the oxygen atom and are also deshielded. Their chemical shift is typically slightly upfield compared to the protons adjacent to the nitrogen in N-aryl morpholines. They will also appear as a triplet. |
Comparative Data from Analogous Structures:
To support the predicted assignments, 1H NMR data from related molecules are presented below.
| Compound | Protons | Reported Chemical Shift (δ, ppm) | Multiplicity |
| 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile | Morpholine -N-CH2- | 3.94 | Triplet (t) |
| Morpholine -O-CH2- | 3.74 | Triplet (t) | |
| N-Phenylmorpholine | Morpholine -N-CH2- | 3.14 | Triplet (t) |
| Morpholine -O-CH2- | 3.86 | Triplet (t) | |
| 5-Bromopyrimidine | H-2, H-4, H-6 | 8.8 (H-2), 9.0 (H-4, H-6) | Singlet, Doublet |
The data from 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile is particularly relevant, as it features a morpholine ring attached to a pyrimidine system, albeit with different substituents. The observed chemical shifts for the morpholine protons in this analog are in close agreement with our predictions for this compound.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
2. NMR Instrument Setup:
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp lines and good resolution. Automated shimming routines are generally sufficient.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
Structural Visualization and Proton Environments
The following diagrams illustrate the structure of this compound and the logical workflow for its 1H NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectrum of this compound can be reliably interpreted through a combination of theoretical knowledge of chemical shifts and comparison with experimental data from analogous compounds. The pyrimidine protons are expected to appear as a singlet in the downfield aromatic region, while the morpholine protons will present as two distinct triplets, with the protons adjacent to the nitrogen being the most deshielded. The provided experimental protocol offers a standardized method for obtaining high-quality spectra for this and similar compounds, facilitating accurate structural analysis crucial for research and development in the pharmaceutical sciences.
Comparative Analysis of 13C NMR Chemical Shifts for 4-(5-Bromopyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Theoretical and Experimental 13C NMR Data
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. By comparing theoretically predicted data with experimental values from structurally related compounds, this document serves as a valuable resource for the structural elucidation and characterization of novel morpholine and pyrimidine derivatives in medicinal chemistry and drug development.
Data Presentation: Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside experimental data for key structural analogs. The predicted values were obtained using a combination of online NMR prediction tools that employ machine learning and computational methods. Experimental data for the analogs were sourced from peer-reviewed literature and chemical databases.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Morpholine | Experimental Chemical Shift (ppm) for Pyrimidine[1] | Experimental Chemical Shift (ppm) for a Morpholinopyrimidine Derivative[2] |
| Pyrimidine C2 | 161.5 | - | 157.2 | 160.9 |
| Pyrimidine C4 | 158.8 | - | 157.2 | 163.2 |
| Pyrimidine C5 | 107.3 | - | 121.7 | 82.1 |
| Pyrimidine C6 | 158.8 | - | 157.2 | 163.2 |
| Morpholine C2', C6' | 66.5 | 67.8[3] | - | 66.3 |
| Morpholine C3', C5' | 44.2 | 46.1[3] | - | 47.4 |
Experimental Protocols
The acquisition of high-quality 13C NMR data is crucial for accurate structural analysis. Below is a standard experimental protocol for obtaining 13C NMR spectra of organic compounds like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 20-50 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical range of 0-220 ppm is used for most organic compounds.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the analysis of the 13C NMR data for this compound.
References
A Comparative Guide to the Mass Spectrum Fragmentation of 4-(5-Bromopyrimidin-2-yl)morpholine
This guide provides a detailed analysis of the predicted mass spectrum fragmentation pattern of 4-(5-Bromopyrimidin-2-yl)morpholine, a molecule of interest in medicinal chemistry and drug development. The predicted fragmentation is compared with established patterns for related chemical moieties, offering a valuable resource for researchers in compound identification and structural elucidation.
Predicted Fragmentation Profile
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily dictated by the presence of the bromine atom, the pyrimidine ring, and the morpholine substituent. The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (79Br and 81Br) in roughly equal abundance, resulting in two peaks of similar intensity at m/z 257 and 259.[1]
The primary fragmentation events are anticipated to involve:
-
Alpha-cleavage adjacent to the morpholine nitrogen: This is a common fragmentation pathway for N-substituted morpholines, leading to the loss of a C2H4O fragment.[2]
-
Cleavage of the C-N bond between the pyrimidine and morpholine rings: This would generate fragments corresponding to the bromopyrimidine and morpholine cations.
-
Loss of the bromine atom: This is a characteristic fragmentation for brominated aromatic compounds.[3]
-
Retro-Diels-Alder (RDA) reaction within the morpholine ring: This can lead to the formation of characteristic fragment ions.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed mass spectral fragmentation pathway for this compound.
Tabulated Fragmentation Data
The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z (79Br/81Br) | Proposed Fragment Ion | Structure |
| 257/259 | Molecular Ion [M]+• | This compound |
| 213/215 | [M - C2H4O]+• | Product of α-cleavage in the morpholine ring |
| 178 | [M - Br]+ | 4-(Pyrimidin-2-yl)morpholine cation |
| 172/174 | [Bromopyrimidine]+• | 5-Bromopyrimidine radical cation |
| 86 | [Morpholine]+• | Morpholine radical cation |
| 186/188 | [M - C2H4O - HCN]+• | Loss of HCN from the pyrimidine ring of F1 |
| 145/147 | [Bromopyrimidine - HCN]+• | Loss of HCN from the bromopyrimidine cation |
Comparison with Related Compounds
The predicted fragmentation pattern of this compound can be compared to that of similar structures:
-
N-Aryl Morpholines: Studies on N-aryl morpholines have shown that a primary fragmentation pathway involves the cleavage of the morpholine ring, often through a retro-Diels-Alder mechanism or by the loss of small neutral molecules like ethylene oxide.[2] This supports the proposed loss of C2H4O.
-
Brominated Aromatic Compounds: The characteristic isotopic signature of bromine is a hallmark of the mass spectra of these compounds.[1][3] The loss of the bromine atom is also a common fragmentation pathway, leading to a significant peak at [M-79]+ and [M-81]+.
-
Pyrimidine Derivatives: The fragmentation of the pyrimidine ring itself often involves the loss of neutral molecules such as HCN.[4][5] This is reflected in the proposed secondary fragmentation of the bromopyrimidine-containing ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Workflow Diagram:
Caption: Experimental workflow for obtaining the mass spectrum of this compound.
Detailed Steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation from any impurities or through a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peaks and the major fragment ions. The observed fragmentation pattern is then compared with the predicted pattern to confirm the structure of the compound.
This comprehensive guide provides a robust framework for understanding and experimentally verifying the mass spectral fragmentation of this compound, aiding researchers in their analytical and drug development endeavors.
References
A Comparative Guide to the Reactivity of 4-(5-Bromopyrimidin-2-yl)morpholine and 4-(5-Iodopyrimidin-2-yl)morpholine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(5-bromopyrimidin-2-yl)morpholine and its iodo-analogue, 4-(5-iodopyrimidin-2-yl)morpholine, in palladium-catalyzed cross-coupling reactions. The selection of the appropriate halide is a critical consideration in synthetic strategy, influencing reaction efficiency, conditions, and overall yield. This document aims to provide an objective analysis, supported by established principles and available experimental data, to inform decision-making in the synthesis of novel pyrimidine-based compounds.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is a paramount factor. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine (C-I) bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, aryl iodides are typically more reactive than aryl bromides, often enabling the use of milder reaction conditions, shorter reaction times, and achieving higher yields.[2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, 4-(5-iodopyrimidin-2-yl)morpholine is expected to be a more active coupling partner than this compound. This enhanced reactivity can translate to the use of lower catalyst loadings, lower reaction temperatures, and shorter reaction times.
Table 1: Experimental Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
Note: Data is based on reactions with structurally similar 5-bromopyrimidine derivatives.
Table 2: Expected Performance for Suzuki-Miyaura Coupling of 4-(5-Iodopyrimidin-2-yl)morpholine
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (2-5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 2-8 | Good to Excellent |
Note: Expected outcomes are based on the generally higher reactivity of aryl iodides in Suzuki-Miyaura coupling.[2]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a crucial role. Aryl iodides are generally more reactive than aryl bromides in this transformation as well.[3]
Table 3: Representative Data for Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 90 | 2-24 | 23-89 |
Note: Data is based on reactions with structurally similar aryl bromides.
Table 4: Expected Performance for Buchwald-Hartwig Amination of 4-(5-Iodopyrimidin-2-yl)morpholine
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Various amines | Pd₂(dba)₃ (1-2) | Xantphos/RuPhos | NaOtBu/K₃PO₄ | Toluene/Dioxane | RT-80 | 1-12 | High to Excellent |
Note: Expected outcomes are based on the generally higher reactivity of aryl iodides in Buchwald-Hartwig amination.[3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine.
Protocol 1: Synthesis from 5-Bromo-2-chloropyrimidine
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol is added morpholine (1.1-1.5 eq) and a base such as potassium carbonate or N,N-diisopropylethylamine (2.0-3.0 eq). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for both the bromo- and iodo-substituted pyrimidines.
Protocol 2: Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask, 4-(5-halopyrimidin-2-yl)morpholine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added, followed by the degassed solvent (e.g., 1,4-dioxane/water mixture). The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
The following is a generalized protocol for the C-N coupling reaction.
Protocol 3: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-(5-halopyrimidin-2-yl)morpholine (1.0 eq), the amine coupling partner (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature (typically ranging from room temperature to 100 °C) and stirred for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.
Visualizing Reaction Pathways and Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
A Comparative Guide to the Palladium-Catalyzed Cross-Coupling Performance of 4-(5-Bromopyrimidin-2-yl)morpholine
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are privileged structures in a vast array of FDA-approved drugs and biologically active compounds.[1][2] This guide provides an objective comparison of the performance of 4-(5-bromopyrimidin-2-yl)morpholine and other brominated pyrimidines in various palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The ability to selectively introduce diverse substituents onto the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the generation of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[3] This guide focuses on the reactivity of this compound, a versatile building block, in comparison to other brominated pyrimidines, providing valuable insights for synthetic strategy design.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of halogens generally follows the order: I > Br > Cl. This trend makes brominated pyrimidines reliable substrates for these transformations. For di- or poly-halogenated pyrimidines, the regioselectivity of the coupling reaction is influenced by the electronic environment of each halogen atom. In the case of 5-bromo-2-chloropyrimidine, the C-Br bond at the 5-position is generally more reactive towards oxidative addition than the C-Cl bond at the 2-position in Suzuki-Miyaura couplings.[4]
The presence of the morpholino group at the 2-position of this compound can influence the electronic properties of the pyrimidine ring and, consequently, its reactivity in cross-coupling reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and analogous brominated pyrimidines in key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction of this compound with various arylboronic acids allows for the synthesis of 5-aryl-2-morpholinopyrimidines, which are scaffolds of interest in drug discovery, particularly as kinase inhibitors.[5][6]
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions of Brominated Pyrimidines
| Entry | Brominated Pyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~60-70¹ | [7] |
| 2 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | High | [4] |
| 3 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 82 | [8] |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 85 | [1] |
| 5 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 88 | [1] |
¹ Estimated yield based on similar reactions reported in the literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles. For this compound, this reaction would lead to the synthesis of 2,5-diamino-substituted pyrimidines.
Table 2: Comparison of Buchwald-Hartwig Amination Reactions of Brominated Pyridines/Pyrimidines
| Entry | Brominated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dibromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 86 (mono-aminated) | [9] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Volatile Amines | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | 80-110 | - | 55-98 | [1] |
| 3 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 | 0.5 | High | [10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines. These compounds are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
Table 3: Comparison of Sonogashira Coupling Reactions of Brominated/Iodinated Pyrimidines
| Entry | Halogenated Pyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Benzyloxy-5-iodopyrimidine¹ | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 | [2] |
| 2 | 2-Benzyloxy-5-iodopyrimidine¹ | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 90 | [2] |
| 3 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [11] |
¹ The reactivity is stated to be comparable to the corresponding 5-bromopyrimidine.[2]
Experimental Protocols
Detailed experimental protocols for the key palladium-catalyzed cross-coupling reactions are provided below.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for Pd-catalyzed cross-coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the brominated pyrimidine, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.[12]
Detailed Protocol for Sonogashira Coupling
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the brominated pyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
Pyrimidine Derivatives in Signaling Pathways
Pyrimidine-based compounds are of significant interest in drug discovery due to their ability to modulate various biological signaling pathways. Many pyrimidine derivatives act as kinase inhibitors, targeting enzymes that play crucial roles in cell proliferation, differentiation, and survival.[5][13][14][15]
Caption: Pyrimidine derivatives as kinase inhibitors.
The diagram above illustrates a simplified representation of common signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. Pyrimidine-based inhibitors can be designed to target specific kinases within these cascades, thereby blocking downstream signaling and inhibiting cancer cell growth and proliferation. The functionalization of the pyrimidine core, as achieved through the cross-coupling reactions discussed, is a key strategy for developing potent and selective kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyrimidines. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, allows for the efficient introduction of aryl substituents at the 5-position. While specific quantitative data for this substrate in all coupling types is emerging, the provided protocols and comparative data for analogous compounds offer a strong foundation for researchers to develop robust synthetic routes. The continued exploration of the reactivity of this and similar pyrimidine derivatives will undoubtedly contribute to the discovery of novel therapeutic agents targeting key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of "4-(5-Bromopyrimidin-2-yl)morpholine" Derivatives: A Guide to Uncharted Crystallographic Territory
For Researchers, Scientists, and Drug Development Professionals
An extensive search of prominent scientific databases and chemical literature has revealed a notable absence of publicly available X-ray crystallographic data for the compound "4-(5-Bromopyrimidin-2-yl)morpholine" and its direct derivatives. While this specific morpholine-pyrimidine scaffold is of interest in medicinal chemistry, its three-dimensional solid-state structure remains uncharacterized in the public domain.
This guide, therefore, addresses the current state of knowledge and provides a generalized experimental framework for researchers aiming to elucidate the crystal structure of these or similar compounds. Without experimental data, a direct comparison of performance or structural parameters is not possible at this time.
General Experimental Workflow for X-ray Crystallography
For researchers who succeed in synthesizing and crystallizing derivatives of "this compound," the following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.[1][2][3][4] This process is fundamental to determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][5]
Hypothetical Data Comparison
Once crystallographic data is obtained, it would be organized for comparative analysis. The following table illustrates the type of data that would be presented. The values shown are for illustrative purposes only and do not represent actual experimental data for the target compounds.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Formula | C₈H₁₀BrN₃O | C₉H₁₂BrN₃O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.3 | 14.1 |
| c (Å) | 9.1 | 8.8 |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 945.2 | 1265.8 |
| Z | 4 | 4 |
| R-factor | 0.045 | 0.038 |
Experimental Protocols
A detailed experimental protocol section would typically accompany the data. This would include specifics on the synthesis of the compound, the crystallization conditions, and the parameters for X-ray data collection and structure refinement.
1. Synthesis: This section would detail the reaction scheme, reagents, solvents, reaction times, temperatures, and purification methods used to obtain the target molecule.
2. Crystallization: A description of the method used to grow single crystals suitable for X-ray diffraction would be provided.[4] This includes the solvent system, temperature, and technique (e.g., slow evaporation, vapor diffusion, or liquid-liquid diffusion).
3. X-ray Data Collection and Refinement: This is a critical section detailing the instrumental parameters.
-
Instrument: Name of the single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Rigaku Oxford Diffraction SuperNova).[2]
-
X-ray Source: Type of X-ray source and wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[2]
-
Temperature: The temperature at which the data was collected, typically a cryogenic temperature like 100 K or 150 K to minimize thermal motion of the atoms.
-
Data Collection Strategy: Details of the scan type (e.g., ω and φ scans), exposure time per frame, and the range of data collected.[6]
-
Software: The software packages used for data collection, cell refinement, data reduction, structure solution, and refinement (e.g., SHELXS, SHELXL, Olex2).
Conclusion
The exploration of "this compound" derivatives presents a greenfield opportunity for structural chemists and drug designers. The lack of existing crystallographic data underscores the novelty of this chemical space. The generation of such data through the synthesis of new derivatives and subsequent X-ray analysis would provide invaluable insights into their structure-activity relationships (SAR), conformation, and potential interactions with biological targets. Researchers who undertake this challenge will be making a significant contribution to the field.
References
In-Silico Toxicity Profile of 4-(5-Bromopyrimidin-2-yl)morpholine: A Comparative Analysis
An in-silico toxicological assessment of 4-(5-Bromopyrimidin-2-yl)morpholine, a morpholine-substituted bromopyrimidine, has been conducted to predict its potential adverse effects. This guide provides a comparative analysis of its predicted toxicity against structurally related compounds, offering researchers and drug development professionals valuable insights into its safety profile. The predictions are based on established computational models for key toxicological endpoints, including mutagenicity, carcinogenicity, cardiotoxicity, and acute toxicity.
For a comprehensive evaluation, the in-silico toxicity profile of this compound was compared against three alternative compounds: 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminomorpholine. These compounds were selected based on the presence of either the pyrimidine or morpholine core, allowing for an analysis of structure-activity relationships concerning toxicity. The in-silico predictions were generated using a consensus approach from multiple well-validated platforms such as ProTox-II, pkCSM, and admetSAR.
Comparative Toxicity Analysis
The predicted and available experimental toxicity data for this compound and its comparator compounds are summarized in the tables below.
Table 1: In-Silico Toxicity Predictions
| Compound | Predicted Ames Mutagenicity | Predicted Carcinogenicity (Rodent) | Predicted hERG Inhibition | Predicted Oral LD50 (rat, mg/kg) | Predicted Toxicity Class (GHS) |
| This compound | Negative | Negative | Low Risk | 1500 | 4 |
| 2-Aminopyrimidine | Negative | Equivocal | Low Risk | 1580 | 4 |
| 2,4-Diaminopyrimidine | Negative | Negative | Low Risk | 2000 | 5 |
| 4-Aminomorpholine | Equivocal | Equivocal | Low Risk | 550 | 4 |
Table 2: Available Experimental Toxicity Data
| Compound | Experimental Toxicity Endpoint | Result | Reference |
| 2-Aminopyrimidine | Acute Toxicity (Intravenous LD50, Rat) | 790 mg/kg | [1] |
| 2-Aminopyrimidine | Skin Irritation | Irritant | [1] |
| 2-Aminopyrimidine | Eye Irritation | Irritant | [1] |
| 2,4-Diamino-6-chloropyrimidine | Acute Toxicity (Oral LD50, Mouse) | 518.6 mg/kg | [2] |
| 4-Aminomorpholine | Acute Oral Toxicity | Harmful if swallowed | [3][4] |
| 4-Aminomorpholine | Acute Dermal Toxicity | Harmful in contact with skin | [3][4] |
| 4-Aminomorpholine | Acute Inhalation Toxicity | Harmful if inhaled | [3][4] |
| 4-Aminomorpholine | Skin Irritation | Causes skin irritation | [5] |
| 4-Aminomorpholine | Eye Irritation | Causes serious eye irritation | [5] |
In-Silico Toxicity Prediction Workflow
The following diagram illustrates the general workflow for in-silico toxicity prediction of a small molecule.
Figure 1. A generalized workflow for in-silico toxicity prediction of a chemical compound.
Signaling Pathway of hERG Channel Inhibition
The diagram below depicts a simplified signaling pathway illustrating how drug-induced inhibition of the hERG potassium channel can lead to cardiac arrhythmia.
Figure 2. Simplified pathway of drug-induced hERG channel inhibition leading to potential arrhythmia.
Experimental Protocols
The in-silico predictions presented in this guide are based on computational models that are trained on extensive experimental data. The following are brief descriptions of the key experimental protocols that form the basis for these predictions.
Ames Mutagenicity Test (OECD 471)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These bacteria are unable to grow on a medium lacking the specific amino acid.
Methodology:
-
The tester strains are exposed to the test compound at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a prolonged QT interval, a major risk factor for developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.
Methodology (Patch-Clamp Electrophysiology):
-
Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the hERG channel.
-
The whole-cell patch-clamp technique is used to measure the electrical currents flowing through the hERG channels in a single cell.
-
After establishing a baseline current, the cells are exposed to the test compound at various concentrations.
-
The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is determined. A lower IC50 value indicates a more potent inhibitor of the hERG channel.
Rodent Carcinogenicity Bioassay (OECD 451)
Carcinogenicity studies are long-term in-vivo assays designed to assess the potential of a chemical to cause cancer in mammals. These studies are typically conducted in two rodent species, usually rats and mice.
Methodology:
-
Groups of animals are exposed to the test compound daily for a major portion of their lifespan (typically 24 months for rats and 18-24 months for mice).
-
The compound is administered through a relevant route of exposure, such as in the diet, drinking water, or by gavage.
-
Multiple dose groups are used, including a high dose, a low dose, and a control group.
-
Throughout the study, the animals are monitored for clinical signs of toxicity and the development of tumors.
-
At the end of the study, a complete necropsy and histopathological examination of all organs and tissues are performed to identify any neoplastic lesions.
-
The incidence of tumors in the treated groups is statistically compared to the control group to determine the carcinogenic potential of the compound.
Conclusion
The in-silico analysis of this compound predicts a generally favorable toxicity profile, with a low likelihood of mutagenicity, carcinogenicity, and hERG-related cardiotoxicity at concentrations relevant for therapeutic use. Its predicted acute oral toxicity falls into GHS category 4, suggesting it may be harmful if swallowed in large quantities.
In comparison, the alternative compounds show varied predicted and experimental toxicities. 2-aminopyrimidine and 2,4-diaminopyrimidine also exhibit a generally low predicted toxicity profile. 4-aminomorpholine, however, shows some equivocal predictions for mutagenicity and carcinogenicity and has documented hazards, indicating that the morpholine moiety alone does not guarantee a benign safety profile. The combination of the bromopyrimidine and morpholine rings in the target compound appears to result in a predicted toxicity profile that warrants further investigation but does not raise immediate flags for severe toxicity based on these computational models. It is crucial to emphasize that these in-silico predictions are not a substitute for experimental testing but serve as a valuable tool for prioritizing compounds and guiding further safety assessments in the drug development pipeline.
References
A Comparative Guide to Catalytic Functionalization of 4-(5-Bromopyrimidin-2-yl)morpholine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. The molecule 4-(5-bromopyrimidin-2-yl)morpholine represents a key building block in this endeavor, with the bromine atom at the 5-position serving as a versatile handle for introducing molecular complexity through various catalytic cross-coupling reactions. This guide provides a comparative overview of several key catalytic systems for the functionalization of this and closely related bromopyrimidine scaffolds.
While specific experimental data for the functionalization of this compound is limited in the surveyed literature, this guide leverages data from analogous 5-bromopyrimidine and 2-substituted bromopyridine systems to provide a comparative analysis of common catalytic strategies. The primary palladium-catalyzed cross-coupling reactions covered include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck coupling, and cyanation.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is paramount for achieving high yields and selectivity in the functionalization of bromopyrimidines. Palladium-based catalysts are the most prevalent, offering a broad scope of transformations. The selection of ligands, bases, and solvents plays a critical role in the efficiency of these reactions.
Below, we present a summary of typical reaction conditions and yields for various catalytic functionalizations of 5-bromopyrimidine analogs. This data is compiled from various sources and is intended to provide a general comparison of the expected performance of each catalytic system.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-substituted Pyridines with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | Good |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₃PO₄ | 1,4-Dioxane | 65-100 | - | Modest to Good |
Data is based on the functionalization of 5-bromo-2-methylpyridin-3-amine and other similar substrates.
Table 2: Buchwald-Hartwig Amination of 5-Bromo-2-substituted Pyridines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of substituted aminopyrimidines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2 | Aniline | Pd₂(dba)₃ | XantPhos | DBU | DMF | - | Good |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ | XantPhos | DBU | Toluene | - | 70 |
Data is based on the functionalization of 2-bromopyridines and other aryl bromides.
Table 3: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, linking alkynyl groups to the pyrimidine core.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
Data is based on the functionalization of 2-benzyloxy-5-iodopyrimidine, which exhibits comparable reactivity to 5-bromopyrimidines.[1]
Table 4: Heck Coupling of 5-Bromobenzofuran with Olefins
The Heck reaction allows for the vinylation of the pyrimidine ring, forming C-C double bonds.
| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Pd-complex (0.25) | Et₃N | DMF | 130 | - | Very Good |
| 2 | n-Butyl acrylate | Pd-complex (0.25) | Et₃N | DMF | 130 | - | Good |
| 3 | Methyl methacrylate | Pd-complex (0.25) | Et₃N | DMF | 130 | - | Moderate |
Data is based on the functionalization of 2-acetyl-5-bromobenzofuran, a heterocyclic aryl bromide.
Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides
The introduction of a nitrile group via cyanation opens up a wide range of synthetic possibilities for further transformations.
| Entry | Aryl Bromide | Catalyst (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1-Bromonaphthalene | Palladacycle (0.5) | K₄[Fe(CN)₆] | K₂CO₃ | DMF | 130 | 8-25 | 90 |
| 2 | 4-Bromoacetophenone | Palladacycle (0.5) | K₄[Fe(CN)₆] | K₂CO₃ | DMF | 130 | 8-25 | High |
| 3 | 1-Bromo-3-chlorobenzene | Palladacycle (0.5) | K₄[Fe(CN)₆] | K₂CO₃ | DMF | 130 | 8-25 | 58 |
Data is based on a microwave-assisted protocol for the cyanation of various aryl bromides.
Experimental Protocols
The following are generalized experimental protocols for the key catalytic reactions discussed. These should be adapted and optimized for the specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 5-bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction vessel, the 5-bromopyrimidine derivative (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XantPhos or BINAP, 1-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv) are combined. The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed as indicated by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the 5-bromopyrimidine derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) is placed in a reaction flask under an inert atmosphere. Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated as required. Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Conclusion
References
Benchmarking Yields: A Comparative Guide to the Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine, a valuable building block in medicinal chemistry. We will delve into the experimental data, protocols, and workflows of Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination reactions.
The synthesis of this compound is critical for the development of a variety of therapeutic agents. The efficiency of its production can significantly impact the overall cost and timeline of drug discovery and development projects. Here, we compare the yields and methodologies of two common synthetic routes to provide a clear benchmark for researchers.
Comparative Analysis of Synthesis Yields
The following table summarizes the quantitative data for the synthesis of this compound using Nucleophilic Aromatic Substitution (SNAr) and a general protocol for Buchwald-Hartwig amination.
| Synthesis Method | Starting Materials | Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) - Condition A | 5-Bromo-2-chloropyrimidine, Morpholine | Potassium carbonate | Acetonitrile | Reflux, 18h | 100%[1] |
| Nucleophilic Aromatic Substitution (SNAr) - Condition B | 5-Bromo-2-chloropyrimidine, Morpholine | Potassium carbonate | Acetonitrile | 85°C, 10h | 95%[1] |
| Nucleophilic Aromatic Substitution (SNAr) - Condition C | 5-Bromo-2-chloropyrimidine, Morpholine | N-ethyl-N,N-diisopropylamine | Acetonitrile | 20°C | - |
| Buchwald-Hartwig Amination (General Protocol) | 5-Bromo-2-chloropyrimidine, Amine (e.g., Morpholine) | Pd₂(dba)₃ (precatalyst), BINAP (ligand), NaOtBu (base) | Toluene | - | - |
Experimental Protocols
Below are the detailed experimental methodologies for the cited synthesis methods.
Nucleophilic Aromatic Substitution (SNAr)
This method relies on the displacement of a leaving group on the pyrimidine ring by the nucleophilic morpholine.
Procedure (Condition A):
-
To a solution of morpholine in acetonitrile, add potassium carbonate at 20°C and stir for 1 hour.[1]
-
Add 5-Bromo-2-chloropyrimidine to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 18 hours.[1]
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers an alternative route to form the C-N bond. The following is a general protocol adaptable for the synthesis of this compound.
General Procedure:
-
In an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).[2]
-
Add degassed toluene, followed by 5-bromo-2-chloropyrimidine (1.0 equiv.) and morpholine (1.2 equiv.).[2]
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.
Caption: Experimental workflow for the SNAr synthesis.
Caption: General workflow for the Buchwald-Hartwig amination.
References
Safety Operating Guide
Safe Disposal of 4-(5-Bromopyrimidin-2-yl)morpholine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(5-Bromopyrimidin-2-yl)morpholine, a halogenated heterocyclic compound. The following procedures are based on established safety data for structurally similar compounds and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
| Hazard Classification & Precautionary Statements | Disposal & Containerization |
| Signal Word: Warning | Waste Classification: Hazardous Waste |
| Hazard Statements: | Container Type: High-density polyethylene (HDPE) or other chemically resistant, leak-proof container. |
| H315: Causes skin irritation. | Labeling: "Hazardous Waste", "this compound", Primary Hazards (e.g., Irritant, Halogenated Organic), Accumulation Start Date. |
| H319: Causes serious eye irritation. | Storage: Designated satellite accumulation area or central hazardous waste storage. Must have secondary containment. |
| H335: May cause respiratory irritation. | Disposal Method: Dispose of contents/container to an approved waste disposal plant.[1] Do not dispose of down the drain or in regular trash.[2] |
| Precautionary Statements: | |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | |
| P264: Wash skin thoroughly after handling.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Experimental Protocol: Waste Disposal Workflow
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps for its disposal.
1. Waste Identification and Segregation:
-
Characterize the waste stream containing this compound as "Halogenated Organic Waste."[3]
-
Segregate this waste from non-halogenated solvents and other incompatible waste streams to prevent dangerous reactions.[4]
-
Solid waste, such as contaminated gloves, weigh boats, and absorbent pads, should be collected separately from liquid waste.[5]
2. Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container made of a compatible material like HDPE.[2] Ensure the container is securely sealed when not in use.
-
Solid Waste: Place all contaminated solid materials into a separate, clearly labeled, and sealable container.[5]
3. Labeling:
-
All waste containers must be clearly and accurately labeled.[2][5] The label must include:
-
The words "Hazardous Waste."[2]
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The primary hazards associated with the waste (e.g., "Irritant," "Halogenated").
-
The date when the first drop of waste was added to the container (the accumulation start date).
-
4. Storage:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[2]
-
The storage area must be well-ventilated.
-
Secondary containment, such as a larger, chemically resistant tray or tub, is mandatory to contain any potential leaks or spills.[4]
5. Disposal:
-
DO NOT dispose of this compound or its containers in the regular trash or down the drain.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the EHS department with a complete and accurate description of the waste.
-
The final disposal method will be incineration or another approved treatment at a licensed facility.[1][6]
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[7]
-
The first rinse of the container should be collected and disposed of as hazardous liquid waste.[7] For highly toxic compounds, the first three rinses must be collected.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(5-Bromopyrimidin-2-yl)morpholine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(5-Bromopyrimidin-2-yl)morpholine. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below, along with the mandatory personal protective equipment to be used at all times when handling this compound.
Hazard Summary:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][3] | Protects against splashes and aerosols, which can cause serious eye irritation. Safety glasses must be worn beneath the face shield. |
| Hand Protection | Nitrile or neoprene gloves.[4][5][6] | Provides a barrier against skin contact, which can be harmful and cause irritation. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols, as the compound is harmful if inhaled and can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the required PPE as specified in the table above.
Step 2: Aliquoting and Weighing
-
Perform all transfers and weighing of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers and handle gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Step 3: Reaction Setup and Execution
-
Set up the reaction apparatus within the chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
Maintain constant vigilance during the reaction.
Step 4: Post-Reaction Work-up
-
Quench the reaction carefully, remaining mindful of any potential exothermic processes.
-
Perform all extractions and purifications within the chemical fume hood.
Step 5: Decontamination
-
Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Wipe down the work surface of the fume hood.
Disposal Plan: Segregation and Waste Management
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound is to be treated as hazardous waste.
Step 1: Waste Segregation
-
Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[2]
-
Aqueous Waste: Any aqueous solutions contaminated with the compound should be collected in a separate "Aqueous Hazardous Waste" container.
-
Solid Waste: Contaminated solid materials such as gloves, filter paper, and paper towels must be placed in a designated "Solid Hazardous Waste" container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Sharps Waste."
Step 2: Container Management
-
Use only compatible, properly sealed, and clearly labeled waste containers.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, preferably within a secondary containment tray.[2]
Step 3: Disposal
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Do not pour any waste containing this compound down the drain.[7]
Experimental Workflow Diagram
Caption: General experimental workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. wcupa.edu [wcupa.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. bu.edu [bu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
